molecular formula C14H17NO3 B8271708 Fagaramide CAS No. 495-86-3

Fagaramide

Cat. No.: B8271708
CAS No.: 495-86-3
M. Wt: 247.29 g/mol
InChI Key: WKWYNAMJWDRHBP-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fagaramide is a natural alkylamide (N-isobutylamide) with the molecular formula C14H17NO3 and an average molecular mass of 247.294 g/mol . It is scientifically identified as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide . As a member of the alkylamide family, this compound is of significant interest in pharmacological and phytochemical research due to the broad spectrum of biological activities associated with its class. Alkylamides are extensively studied for their potential immunomodulatory, anti-inflammatory, analgesic, and antimicrobial effects . Researchers value this compound as a reference standard in various analytical applications. Its structure, featuring a conjugated system, makes it a subject for studies in natural product chemistry and biosynthetic pathways. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

495-86-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide

InChI

InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+

InChI Key

WKWYNAMJWDRHBP-GQCTYLIASA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CNC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Fagaramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Fagaramide, a bioactive compound of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document outlines the primary plant sources, detailed protocols for its isolation, and an elucidation of its biosynthetic pathway.

Executive Summary

This compound is a naturally occurring alkamide predominantly found within the plant genus Zanthoxylum, belonging to the Rutaceae family. This compound has been identified in various parts of these plants, including the stem bark, root bark, and fruits. While numerous qualitative studies confirm its presence across a range of Zanthoxylum species, a notable gap exists in the scientific literature regarding standardized, comparative quantitative data on this compound yields from these sources. This guide synthesizes the available information to facilitate further research and development.

Natural Sources of this compound

This compound has been isolated from a variety of Zanthoxylum species, which are distributed across tropical and subtropical regions of the world. The primary plant sources are detailed in the table below.

Plant SpeciesFamilyPlant Part(s) Containing this compound
Zanthoxylum zanthoxyloides (Lam.) Zepern. & TimlerRutaceaeStem bark, Root bark[1][2][3]
Zanthoxylum leprieurii (Guill. & Perr.) Engl.RutaceaeStem bark, Fruits[4][5]
Zanthoxylum chalybeum Engl.RutaceaeStem bark[6]
Zanthoxylum gilletii (De Wild.) P.G.WatermanRutaceaeStem bark[7]
Zanthoxylum schinifolium Siebold & Zucc.RutaceaeNot specified in available abstracts[1]
Fagara heitzii (synonymous with a Zanthoxylum species)RutaceaeNot specified in available abstracts[5]
Asarum sagittarioidesAristolochiaceaeNot specified in available abstracts

It is important to note that while this compound is a known constituent of these plants, the concentration can vary based on geographical location, season of harvest, and the specific plant part utilized. Unfortunately, quantitative data on the percentage yield of pure this compound from the raw plant material is not consistently reported in the available literature. Studies have reported the yield of crude extracts, such as a 10.77% yield of 70% ethanolic extract from the stem bark of Zanthoxylum zanthoxyloides and a 10.5% yield of methanolic extract from the root bark of the same species. However, the specific concentration of this compound within these extracts remains largely undocumented.[8][9]

Experimental Protocols for Isolation of this compound

The following are detailed methodologies for the extraction and isolation of this compound from Zanthoxylum species, synthesized from published research.

Protocol 1: Isolation from Zanthoxylum zanthoxyloides Stem Bark

This protocol is based on a methodology employing Soxhlet extraction followed by column chromatography.[1][10]

1. Plant Material Preparation:

  • Collect fresh stem bark of Zanthoxylum zanthoxyloides.
  • Air-dry the bark at room temperature until brittle.
  • Grind the dried bark into a fine powder using a mechanical grinder.

2. Extraction:

  • Place the powdered stem bark (e.g., 1 kg) into a large cellulose thimble.
  • Perform continuous extraction in a Soxhlet apparatus using n-hexane as the solvent for approximately 72 hours.
  • After extraction, concentrate the hexane extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane extract.

3. Chromatographic Separation:

  • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
  • Dissolve a portion of the crude hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.
  • Load the adsorbed sample onto the top of the prepared column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).
  • Visualize the spots on the TLC plates under UV light (254 nm) or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
  • Combine the fractions containing this compound based on their TLC profiles.
  • Concentrate the combined fractions to yield purified this compound.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation from Zanthoxylum leprieurii Stem Bark

This protocol utilizes a solvent mixture for extraction.

1. Plant Material Preparation:

  • Follow the same procedure as in Protocol 1 for the preparation of the powdered stem bark of Zanthoxylum leprieurii.

2. Extraction:

  • Macerate the powdered stem bark in a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 48-72 hours with occasional agitation.
  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

3. Chromatographic Separation and Purification:

  • Subject the crude extract to column chromatography on silica gel using a gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
  • Monitor the fractions by TLC to identify those containing this compound.
  • Further purify the this compound-containing fractions using techniques such as preparative TLC or repeated column chromatography until a pure compound is obtained.

4. Characterization:

  • Characterize the final product using spectroscopic methods as described in Protocol 1.

Biosynthetic Pathway of this compound

This compound, being a cinnamamide derivative, is synthesized in plants through the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of secondary metabolites. The biosynthesis of this compound involves the formation of a cinnamic acid derivative which is then condensed with isobutylamine.

Fagaramide_Biosynthesis cluster_key Enzyme Abbreviations Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3H FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA COMT MethylenedioxycinnamicAcidDerivative 3,4-Methylenedioxy- cinnamic Acid Derivative FeruloylCoA->MethylenedioxycinnamicAcidDerivative Further Modifications This compound This compound MethylenedioxycinnamicAcidDerivative->this compound Amide Synthase Valine Valine Isobutylamine Isobutylamine Valine->Isobutylamine Decarboxylation Isobutylamine->this compound PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate-CoA Ligase C3H C3H: p-Coumarate 3-Hydroxylase COMT COMT: Caffeic Acid O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

The diagram above illustrates a plausible biosynthetic route to this compound. The initial steps involving the conversion of L-phenylalanine to substituted cinnamoyl-CoA esters are well-established parts of the general phenylpropanoid pathway. The latter steps, including the formation of the methylenedioxy bridge and the specific amide synthase responsible for the condensation with isobutylamine (derived from the amino acid valine), are proposed based on the structure of this compound and general knowledge of plant secondary metabolism.

Conclusion

This compound is a promising natural product found primarily in the genus Zanthoxylum. This guide provides a foundational understanding of its natural sources and methods for its isolation, which are critical for advancing research into its pharmacological properties and potential therapeutic applications. The elucidation of its biosynthetic pathway offers insights for potential synthetic biology approaches to its production. Further research is warranted to establish a comprehensive quantitative profile of this compound across its various plant sources to aid in the selection of high-yielding species for targeted drug discovery and development efforts.

References

Fagaramide: A Technical Guide to its Discovery, Isolation, and Characterization from Zanthoxylum Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fagaramide is a naturally occurring alkamide found in various plant species, most notably within the genus Zanthoxylum (Family: Rutaceae).[1] This genus, comprising species commonly known as prickly ash, is widely distributed in tropical and subtropical regions and has a long history in traditional medicine for treating a range of ailments, including pain, inflammation, microbial infections, and sickle cell anemia.[2][3][4] this compound, specifically trans-fagaramide, is recognized for its diverse and potent biological activities, including antimicrobial, cytotoxic, antimycobacterial, and antiplasmodial properties.[3][5][6]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery of this compound and the methodologies for its isolation and characterization from Zanthoxylum species. It consolidates key experimental protocols, quantitative data, and known biological pathways into a comprehensive resource to facilitate further research and development.

Discovery and Distribution in Zanthoxylum Species

This compound belongs to the class of cinnamamides and is structurally identified as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide.[1][5] It has been isolated from numerous plants, with the Zanthoxylum genus being a primary source. The compound's presence is not ubiquitous across all species, but it has been consistently identified in the stem bark, root bark, and leaves of several key species.

Table 1: Documented Zanthoxylum Species Containing this compound

Zanthoxylum SpeciesPlant Part(s)Reference(s)
Z. zanthoxyloidesStem Bark, Root[4][5][7]
Z. chalybeumStem Bark[6][7]
Z. leprieuriiStem Bark[5]
Z. paracanthumStem Bark[6][7]
Z. rhoifoliumBark[8][9]
Z. schinifoliumLeaves[10][11]
Z. gilletiiStem Bark[1][3]
Z. macrophyllaNot specified[7]

Isolation and Purification: Experimental Protocols

The isolation of this compound from Zanthoxylum species typically follows a multi-step process involving extraction, fractionation, and purification. Bioassay-guided fractionation is often employed to target fractions with the desired biological activity.[2] The following sections detail a generalized but comprehensive protocol synthesized from multiple cited methodologies.

Plant Material Preparation
  • Collection and Identification : The plant material (e.g., stem bark of Z. zanthoxyloides) is collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.[10]

  • Drying and Pulverization : The collected plant material is air-dried at room temperature in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient solvent extraction.[10]

Solvent Extraction

The powdered plant material is subjected to extraction to isolate the crude mixture of secondary metabolites.

  • Apparatus : Soxhlet apparatus.

  • Solvent : n-Hexane is commonly used for the initial extraction of lipophilic compounds like this compound.[7][10][12] Other solvent systems, such as a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂), have also been successfully used.[6]

  • Procedure :

    • Approximately 1 kg of the pulverized plant material is packed into the thimble of the Soxhlet apparatus.[10]

    • The material is extracted with n-hexane for approximately 72 hours.[10]

    • The resulting crude hexane extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to yield a viscous residue.[10]

Chromatographic Fractionation and Purification

The crude extract is a complex mixture and requires chromatographic separation to isolate pure this compound.

  • Column Chromatography (Initial Fractionation) :

    • Stationary Phase : Silica gel (e.g., 230–400 mesh).[13]

    • Procedure :

      • A slurry is prepared by adsorbing the crude extract (e.g., 10 g) onto a small amount of silica gel (e.g., 8 g).[7]

      • The slurry is loaded onto a gravity column packed with silica gel.

      • The column is eluted using a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A typical gradient involves mixtures of n-hexane and ethyl acetate (EtOAc) in increasing ratios (e.g., 100:0, 90:10, 85:15, 80:20 v/v).[7][12]

      • Fractions (e.g., 20 mL each) are collected and monitored by Thin Layer Chromatography (TLC).[7]

  • Thin Layer Chromatography (TLC) Monitoring :

    • Stationary Phase : Silica gel plates (e.g., Silica gel 60 F₂₅₄).

    • Mobile Phase : Hexane:EtOAc mixtures.

    • Visualization : Spots are visualized under UV light or by charring with a spray reagent (e.g., concentrated sulfuric acid).[7] Fractions exhibiting similar TLC profiles (e.g., a single spot with an Rf value of ~0.61-0.63 in a hexane:EtOAc system) are pooled together.[7]

  • Recrystallization (Final Purification) :

    • The pooled fractions containing the compound of interest are concentrated.

    • The residue is recrystallized from a suitable solvent, such as ethyl acetate, to yield pure white crystals of this compound.[7]

The overall workflow for the isolation and characterization of this compound is depicted below.

G plant_material Zanthoxylum sp. Plant Material (e.g., Stem Bark) drying Air Drying & Pulverization plant_material->drying extraction Soxhlet Extraction (n-Hexane, 72h) drying->extraction crude_extract Crude Hexane Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of Pure Fractions (Rf ≈ 0.61) tlc->pooling recrystallization Recrystallization (Ethyl Acetate) pooling->recrystallization pure_this compound Pure this compound Crystals recrystallization->pure_this compound characterization Structural Characterization pure_this compound->characterization nmr NMR (1H, 13C, 2D) characterization->nmr ms Mass Spectrometry characterization->ms mp Melting Point characterization->mp G This compound This compound cell_stress Cellular Stress (e.g., DNA Damage) This compound->cell_stress Induces pro_apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic Activates mitochondrion Mitochondrion pro_apoptotic->mitochondrion Acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Fagaramide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and established experimental protocols for evaluating its biological effects. The document details its mechanism of action, particularly in cytotoxicity and antimicrobial activities, and summarizes key quantitative data. Furthermore, it presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Physicochemical Properties

This compound is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 495-86-3[1]
Molecular Weight 247.29 g/mol [2]
Molecular Formula C14H17NO3[2]

Synthesis

A general representation of a synthetic approach for this compound analogs involves a peptide coupling reaction, as illustrated below.

Synthesis_Workflow Piperonal Piperonal Knoevenagel Knoevenagel Condensation Piperonal->Knoevenagel MaleicAcid Maleic Acid MaleicAcid->Knoevenagel Intermediate 3-(1,3-benzodioxol-5-yl)acrylic acid Knoevenagel->Intermediate PeptideCoupling Peptide Coupling Intermediate->PeptideCoupling Isobutylamine Isobutylamine Isobutylamine->PeptideCoupling This compound This compound PeptideCoupling->this compound

Caption: General workflow for the synthesis of this compound analogs.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its cytotoxic and antimicrobial properties being the most extensively studied.

Cytotoxic Activity and Apoptosis

This compound and its derivatives have demonstrated moderate cytotoxic effects against various cancer cell lines, including leukemia cells.[3][4] The underlying mechanism is believed to involve the induction of apoptosis. While the precise signaling cascade for this compound is still under investigation, studies on related compounds suggest the involvement of key apoptosis-regulating proteins. A proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the caspase cascade.

Western blot analysis is a crucial technique to elucidate the apoptotic pathway induced by this compound. Key proteins to investigate include:

  • Bcl-2 family proteins: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

  • Caspases: Initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3).

  • PARP: Poly (ADP-ribose) polymerase, a substrate of activated caspases.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Resazurin_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout SeedCells Seed cells in 96-well plate TreatCells Add this compound to cells SeedCells->TreatCells PrepareCompound Prepare this compound dilutions PrepareCompound->TreatCells Incubate Incubate for desired time TreatCells->Incubate AddResazurin Add Resazurin solution Incubate->AddResazurin IncubateAssay Incubate 1-4 hours AddResazurin->IncubateAssay MeasureFluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) IncubateAssay->MeasureFluorescence

References

Elucidating the Anticancer Mechanisms of Fagaramide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fagaramide, a naturally occurring alkamide found in plants of the Zanthoxylum genus, has demonstrated cytotoxic effects against various cancer cell lines, sparking interest in its potential as a chemotherapeutic agent. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, presenting available data, outlining experimental approaches, and visualizing putative signaling pathways.

Core Anticancer Activities of this compound

This compound exhibits moderate cytotoxic activity against a range of cancer cell lines, including multidrug-resistant leukemia (CCRF-CEM and CEM/ADR5000), breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and glioblastoma (U-87) cells.[1][2][3][4] Its anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest, processes fundamental to controlling cell proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines. This data is crucial for comparing its potency across different cancer types and for designing future preclinical studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundCCRF-CEMLeukemia< 50[1][2][3]
This compoundCEM/ADR5000Multidrug-Resistant Leukemia< 50[1][2][3]
trans-fagaramide analogMCF7Breast Adenocarcinoma> 50[4]
trans-fagaramide analogHepG2Hepatocellular Carcinoma> 50[4]
trans-fagaramide analogU-87Glioblastoma> 50[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle.

Apoptosis Induction:

This compound has been observed to induce apoptosis in prostate cancer cell lines.[5] The process of apoptosis is a tightly regulated cellular program that involves a cascade of molecular events leading to cell death. Natural compounds can trigger apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.[8][9][10][11][12] While the precise apoptotic pathway activated by this compound is not fully elucidated, the involvement of mitochondria is a strong possibility given the mechanisms of other natural anticancer compounds.[6][7][13][14]

Cell Cycle Arrest:

In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division.[15][16][17][18] This is a common mechanism for many chemotherapeutic agents, which often target the machinery that regulates cell cycle checkpoints.[15][16] By arresting the cell cycle, this compound allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

Putative Signaling Pathways

Based on the known mechanisms of other natural compounds and the general landscape of cancer cell signaling, several pathways are likely targets of this compound. However, direct experimental evidence specifically for this compound is limited.

1. Reactive Oxygen Species (ROS) - Mediated Apoptosis:

Many natural anticancer compounds exert their effects by increasing the intracellular levels of ROS.[8][9][10] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

ROS_Apoptosis This compound This compound CancerCell Cancer Cell This compound->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative ROS-mediated apoptotic pathway induced by this compound.

2. Modulation of Key Survival Pathways:

This compound may also interfere with key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[19][20][21][22][23][24] These pathways are frequently dysregulated in cancer and are major targets for drug development.[6][19][25][26][27][28][29]

Survival_Pathways This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Potential inhibition of pro-survival signaling pathways by this compound.

3. Anti-inflammatory Action:

Chronic inflammation is a known driver of cancer progression. This compound has demonstrated anti-inflammatory properties, which may contribute to its overall anticancer effect.[30][31] This action is likely mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Anti_inflammatory_Action This compound This compound NFkB NF-κB Pathway This compound->NFkB Inflammation Pro-inflammatory Mediators NFkB->Inflammation Tumor_Progression Tumor Progression Inflammation->Tumor_Progression

Caption: this compound's potential anti-inflammatory mechanism contributing to its anticancer activity.

Experimental Protocols

To further elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: To determine the dose-dependent effect of this compound on the metabolic activity of cancer cells, providing IC50 values.

  • Trypan Blue Exclusion Assay: To quantify the number of viable and non-viable cells after treatment.

2. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and live cells using flow cytometry.

  • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) to determine the apoptotic pathway involved.

  • Western Blot Analysis: To detect the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

3. Cell Cycle Analysis:

  • Flow Cytometry with Propidium Iodide (PI) Staining: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Western Blot Analysis: To measure the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

4. Signaling Pathway Analysis:

  • Western Blot Analysis: To assess the phosphorylation status and total protein levels of key components of signaling pathways like PI3K, Akt, mTOR, and various MAPKs (ERK, JNK, p38).

  • Reporter Gene Assays: To measure the transcriptional activity of transcription factors like NF-κB.

5. ROS Detection:

  • Flow Cytometry with Dihydroethidium (DHE) or Dichlorofluorescein Diacetate (DCF-DA): To quantify intracellular ROS levels.

The following diagram outlines a general experimental workflow for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Cell Cycle Effects cluster_3 Signaling Pathway Modulation Cell_Lines Cancer Cell Lines Fagaramide_Treatment This compound Treatment (Dose-Response) Cell_Lines->Fagaramide_Treatment MTT_Assay MTT Assay (Determine IC50) Fagaramide_Treatment->MTT_Assay Fagaramide_Treatment_IC50 Treat with IC50 MTT_Assay->Fagaramide_Treatment_IC50 Fagaramide_Treatment_IC50_2 Treat with IC50 MTT_Assay->Fagaramide_Treatment_IC50_2 Fagaramide_Treatment_IC50_3 Treat with IC50 MTT_Assay->Fagaramide_Treatment_IC50_3 Annexin_V Annexin V/PI Staining Caspase_Assay Caspase Activity Assay Western_Apoptosis Western Blot (Apoptotic Proteins) Fagaramide_Treatment_IC50->Annexin_V Fagaramide_Treatment_IC50->Caspase_Assay Fagaramide_Treatment_IC50->Western_Apoptosis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Cell_Cycle Western Blot (Cyclins, CDKs) Fagaramide_Treatment_IC50_2->Cell_Cycle_Analysis Fagaramide_Treatment_IC50_2->Western_Cell_Cycle Western_Signaling Western Blot (p-Akt, p-ERK, etc.) Reporter_Assay Reporter Gene Assay (e.g., NF-κB) ROS_Detection ROS Detection Fagaramide_Treatment_IC50_3->Western_Signaling Fagaramide_Treatment_IC50_3->Reporter_Assay Fagaramide_Treatment_IC50_3->ROS_Detection

Caption: A logical workflow for the experimental investigation of this compound's anticancer mechanism.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic effects against various cancer cells. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest. However, the specific molecular pathways that this compound modulates to achieve these effects are not yet fully understood. Future research should focus on detailed investigations into its impact on key cancer-related signaling pathways, the role of ROS generation, and its potential for synergistic effects with existing chemotherapeutic drugs. A comprehensive understanding of its molecular targets will be critical for the development of this compound as a novel anticancer therapeutic.

References

The Antimicrobial Spectrum of Fagaramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkamide found in various plant species of the Zanthoxylum genus, has demonstrated a noteworthy spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's efficacy against a range of pathogenic bacteria and fungi. Quantitative data on its minimum inhibitory, bactericidal, and fungicidal concentrations are presented, alongside detailed experimental protocols for antimicrobial susceptibility testing. Furthermore, this guide elucidates a putative mechanism of action for this compound, drawing parallels with structurally similar compounds and highlighting its potential as a lead compound in the development of novel antimicrobial agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. This compound, a cinnamamide derivative, has been identified as a promising candidate due to its documented inhibitory effects against a variety of microorganisms.[1][2] This guide aims to consolidate the available data on the antimicrobial properties of this compound, providing a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug discovery.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantitatively assessed against several clinically relevant bacterial and fungal species. The primary metrics used to define its activity are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).

Antibacterial Activity

This compound has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. The available MIC and MBC data are summarized in Table 1.

Table 1: Antibacterial Spectrum of this compound and trans-Fagaramide

Test OrganismThis compound MIC (µg/mL)This compound MBC (µg/mL)trans-Fagaramide MIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)1020-[2]
Vancomycin-Resistant Enterococci (VRE)510-[2]
Staphylococcus aureus510250[2][3]
Escherichia coli1020250[2][3]
Salmonella typhi2.55250[2][3]
Pseudomonas aeruginosa>20>20125[2][3]

Data for this compound is from Nna, P.J., et al. (2019).[2] Data for trans-Fagaramide is from a separate study.[3]

Antifungal Activity

This compound also exhibits a broad spectrum of activity against various fungal species, including plant pathogens and opportunistic human pathogens. The MIC and MFC values are detailed in Table 2.

Table 2: Antifungal Spectrum of this compound

Test OrganismMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavus510[2]
Aspergillus fumigatus2.55[2]
Aspergillus niger1020[2]
Coniophora puteana1.252.5[2]
Fibroporia vaillantii1.252.5[2]
Fomitopsis pinicola2.55[2]
Fusarium oxysporum510[2]
Fusarium proliferatum1020[2]
Rhizopus sp.2.55[2]
Sclerotium rolfsii1.252.5[2]
Serpula lacrymans1.252.5[2]

Data is from Nna, P.J., et al. (2019).[2]

Experimental Protocols

The following protocols are based on the methodologies described for determining the antimicrobial activity of this compound.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth dilution method.

  • Preparation of this compound Stock Solution: A stock solution of this compound was prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve a specific concentration.[2]

  • Preparation of Serial Dilutions: A two-fold serial dilution of the this compound stock solution was performed in sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes. This creates a range of decreasing concentrations of the compound.[2]

  • Inoculum Preparation: Pure cultures of the test microorganisms were grown in their respective broths to a standardized density, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[2]

  • Inoculation: Each tube containing the this compound dilution was inoculated with a standardized volume of the microbial suspension.[2]

  • Controls: Positive (broth with inoculum, no this compound) and negative (broth only) controls were included.

  • Incubation: The inoculated tubes were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[2]

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.[2]

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow prep_this compound Prepare this compound Stock Solution serial_dilution Perform Two-Fold Serial Dilutions in Broth prep_this compound->serial_dilution inoculate Inoculate Dilutions with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Broth Microdilution Assay Workflow

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC was determined to ascertain whether this compound is microbistatic or microbicidal.

  • Subculturing: Following the MIC determination, a small aliquot from each tube showing no visible growth was subcultured onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[2]

  • Incubation: The agar plates were incubated under the same conditions as the initial MIC assay.[2]

  • MBC/MFC Determination: The MBC or MFC was defined as the lowest concentration of this compound that resulted in no microbial growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.[2]

Putative Mechanism of Action

While the precise molecular mechanism of this compound's antimicrobial activity has not been definitively elucidated, its structural similarity to other bioactive cinnamamides and alkamides provides a strong basis for a proposed mechanism of action.

Disruption of Cell Membrane Integrity

A primary proposed mechanism is the disruption of the microbial cell membrane. This compound's lipophilic nature, conferred by its cinnamoyl and isobutyl moieties, likely facilitates its insertion into the phospholipid bilayer of bacterial and fungal cell membranes.[4][5] This insertion can lead to:

  • Increased Membrane Permeability: Alteration of the membrane structure can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[5][6]

  • Disruption of Membrane Potential: The dissipation of the electrochemical gradient across the membrane can impair vital cellular processes, including ATP synthesis and nutrient transport.[6]

Inhibition of Cell Division

Another plausible mechanism is the inhibition of microbial cell division. Structurally related compounds, such as cinnamaldehyde, have been shown to inhibit the function of FtsZ, a crucial protein in bacterial cytokinesis.[7][8][9] FtsZ polymerizes to form the Z-ring at the site of cell division, and its inhibition leads to filamentation and eventual cell lysis. This compound may interact with FtsZ, disrupting its polymerization and thereby halting cell division.

Interference with Fungal Ergosterol Biosynthesis

In fungi, this compound may interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Cinnamaldehyde has been demonstrated to inhibit ergosterol biosynthesis, leading to a compromised cell membrane and increased susceptibility.[10][11] this compound could potentially target key enzymes in the ergosterol biosynthesis pathway, disrupting fungal cell integrity and function.

Putative_Mechanism_of_Action Putative Antimicrobial Mechanism of this compound cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell b_membrane Cell Membrane Disruption b_death Bacterial Cell Death b_membrane->b_death b_division Inhibition of Cell Division (FtsZ) b_division->b_death f_membrane Cell Membrane Disruption f_death Fungal Cell Death f_membrane->f_death f_ergosterol Inhibition of Ergosterol Biosynthesis f_ergosterol->f_membrane This compound This compound This compound->b_membrane This compound->b_division This compound->f_membrane This compound->f_ergosterol

Putative Antimicrobial Mechanism of this compound

Conclusion and Future Directions

This compound exhibits a promising broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its efficacy, coupled with its natural origin, positions it as a valuable lead compound for the development of new antimicrobial therapies.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound in both bacterial and fungal cells to confirm the proposed mechanisms of action.

  • Investigating the potential for synergistic effects when combined with existing antimicrobial agents.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

  • Exploring the structure-activity relationships of this compound derivatives to optimize its antimicrobial potency and pharmacokinetic properties.

A deeper understanding of this compound's antimicrobial properties will be instrumental in harnessing its therapeutic potential in the fight against infectious diseases.

References

The Pharmacological Basis of Traditional Medicine: A Technical Guide to Fagaramide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the traditional medicinal uses of plants containing Fagaramide, delving into its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Introduction: From Traditional Remedy to Modern Pharmacological Probe

For centuries, traditional medicine systems across Africa have utilized various parts of plants from the Zanthoxylum genus (Family: Rutaceae) to treat a wide array of ailments.[1][2][3] These applications range from managing inflammatory conditions and pain to treating infectious diseases and even cancer.[1][3][4] Scientific investigation into the phytochemical constituents of these plants has led to the isolation of this compound, a bioactive alkamide, as a significant contributor to their therapeutic effects. This guide synthesizes the current understanding of this compound, bridging its ethnobotanical history with modern pharmacological and mechanistic studies.

Plants Containing this compound and Their Traditional Medicinal Uses

This compound has been predominantly isolated from various species of the Zanthoxylum genus, which are woody, spiny shrubs or trees found in tropical and subtropical regions.

Table 1: Plants Containing this compound and Their Documented Traditional Medicinal Uses

Plant SpeciesPart(s) UsedTraditional Medicinal UsesGeographic Region of Use
Zanthoxylum zanthoxyloidesStem bark, RootsMalaria, fever, sickle cell anemia, tuberculosis, paralysis, edema, general body weakness, intestinal problems (colic, dysentery, worms), gonorrhea, urethritis, cancer, swellings, wounds, leprosy, syphilitic sores, rheumatic and arthritic pain, hernia, toothache, urinary tract infections, venereal diseases.[1][2]Cameroon, Southern Nigeria, Uganda[1][2]
Zanthoxylum leprieuriiStem barkTuberculosis, cough-related infections, malaria, HIV, and various bacterial infections.[3]Uganda and other parts of Africa[3]
Zanthoxylum chalybeumStem barkManagement of cancer.[4]Not specified
Alchornea booneiLeavesMicrobial infections.[5]Uganda[5]
Ipomoea cairicaAerial partsMicrobial infections.[5]Uganda[5]

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological activities that substantiate its traditional uses. This section summarizes the key findings and presents available quantitative data.

Antimicrobial Activity

This compound has demonstrated activity against a variety of pathogenic microbes, supporting the traditional use of Zanthoxylum species for treating infections.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa125[5]
Staphylococcus aureus250[5]
Salmonella typhi250[5]
Escherichia coli250[5]
Cytotoxic (Anti-cancer) Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, lending credence to its traditional use in cancer management.

Table 3: Cytotoxic Activity (IC₅₀) of this compound Against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
CCRF-CEMLeukemia (drug-sensitive)< 50[1]
CEM/ADR5000Leukemia (multidrug-resistant)< 50[1]
H9c2Cardiomyoblast> 50
MCF7Breast adenocarcinoma> 50
HepG2Hepatocellular carcinoma> 50
U-87Glioblastoma> 50

*Data for synthetic analogs of trans-fagaramide.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

Emerging evidence suggests that the anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK1/2) signaling pathways. These pathways are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Plant extracts containing this compound have been shown to inhibit this process.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex:f0 Phosphorylates IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB Complex:f0->IkB Degradation IkB-NF-kB Complex:f1->NF-kB Release Fagaramide_Cytoplasm This compound Fagaramide_Cytoplasm->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the ERK1/2 Signaling Pathway

The ERK1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is also crucial in transducing extracellular signals to cellular responses, including inflammation. Activation of this pathway leads to the phosphorylation of various downstream targets that promote the expression of inflammatory mediators. Extracts from plants containing this compound have been shown to suppress the phosphorylation of ERK1/2.

ERK_Pathway Growth Factors/\nPro-inflammatory Stimuli Growth Factors/ Pro-inflammatory Stimuli Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors/\nPro-inflammatory Stimuli->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates/ Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates/ Activates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Phosphorylates/ Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression This compound This compound This compound->MEK1/2 Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the ERK1/2 signaling cascade.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the pharmacological activities of this compound.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant material is outlined below.

Extraction_Isolation Plant Material\n(e.g., Zanthoxylum stem bark) Plant Material (e.g., Zanthoxylum stem bark) Air Drying and Grinding Air Drying and Grinding Plant Material\n(e.g., Zanthoxylum stem bark)->Air Drying and Grinding Soxhlet Extraction\n(with Hexane) Soxhlet Extraction (with Hexane) Air Drying and Grinding->Soxhlet Extraction\n(with Hexane) Crude Hexane Extract Crude Hexane Extract Soxhlet Extraction\n(with Hexane)->Crude Hexane Extract Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Crude Hexane Extract->Column Chromatography\n(Silica Gel) Elution with Hexane:\nEthyl Acetate Gradient Elution with Hexane: Ethyl Acetate Gradient Column Chromatography\n(Silica Gel)->Elution with Hexane:\nEthyl Acetate Gradient Fraction Collection Fraction Collection Elution with Hexane:\nEthyl Acetate Gradient->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions\nContaining this compound Pooling of Fractions Containing this compound TLC Analysis->Pooling of Fractions\nContaining this compound Crystallization Crystallization Pooling of Fractions\nContaining this compound->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Structural Characterization\n(NMR, MS) Structural Characterization (NMR, MS) Pure this compound->Structural Characterization\n(NMR, MS)

Caption: General workflow for this compound extraction and isolation.

Protocol Details:

  • Plant Material Preparation: The stem bark of the plant is collected, air-dried at room temperature, and then pulverized into a fine powder using a mortar and pestle or a mechanical grinder.

  • Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a non-polar solvent such as hexane for an extended period (e.g., 72 hours).

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude hexane extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase.

  • Gradient Elution: The column is eluted with a gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The resulting solid is further purified by recrystallization to obtain pure this compound crystals.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Antimicrobial Activity - Broth Dilution Method for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Nutrient Broth or Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity - MTT Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours to allow formazan crystal formation.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound, a key bioactive compound from traditionally used medicinal plants, exhibits a compelling profile of antimicrobial, anti-inflammatory, analgesic, and cytotoxic activities. The scientific evidence increasingly supports its ethnobotanical applications and points towards the inhibition of the NF-κB and ERK1/2 signaling pathways as a core mechanism for its anti-inflammatory and analgesic effects.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and ERK1/2 pathways.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize its therapeutic potential.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to establish the efficacy and safety of purified this compound for various therapeutic indications.

  • Lead Optimization: Utilizing the this compound scaffold for the development of novel, more potent, and selective therapeutic agents.

The continued investigation of this compound holds significant promise for the development of new drugs for a range of diseases, demonstrating the invaluable contribution of traditional knowledge to modern medicine.

References

The Fagaramide Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fagaramide is a bioactive alkamide found in various plant species, notably within the genus Zanthoxylum. It has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in plants, drawing upon established knowledge of phenylpropanoid and amino acid metabolism. This document outlines the key enzymatic steps, presents hypothetical quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the biochemical cascade.

Introduction

This compound, chemically known as (2E)-N-isobutyl-3-(1,3-benzodioxol-5-yl)prop-2-enamide, belongs to the class of natural products called alkamides or phenolamides.[1] These compounds are characterized by an amide bond linking a fatty acid or a phenylpropanoid-derived acyl moiety to an amine. This compound has been isolated from several Zanthoxylum species and is recognized for its potential therapeutic properties.[2][3][4] The biosynthesis of such specialized metabolites is a complex process involving multiple enzymatic reactions and intersecting metabolic pathways. While the complete this compound biosynthetic pathway has not been fully elucidated in a single plant species, a putative pathway can be constructed based on well-characterized analogous pathways, such as those for piperine and other alkamides.[5][6]

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur in two distinct branches that converge in a final condensation step. The first branch involves the phenylpropanoid pathway to synthesize the piperonylic acid moiety, while the second branch involves the decarboxylation of an amino acid to produce the isobutylamine moiety.

Biosynthesis of the Piperonoyl-CoA Moiety

The aromatic core of this compound, the piperonoyl group (3,4-methylenedioxyphenyl), is derived from the essential amino acid L-phenylalanine via the general phenylpropanoid pathway.[7][8]

The key enzymatic steps are proposed as follows:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to form trans-cinnamic acid.[8][9]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.[9]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.[7]

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl 3'-Hydroxylase (C3'H): This enzyme hydroxylates the p-coumaroyl moiety to a caffeoyl group.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): CCoAOMT methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[2][10][11]

  • Formation of the Methylenedioxy Bridge: A key step in forming the characteristic piperonyl group is the formation of a methylenedioxy bridge from an ortho-hydroxymethoxy-phenyl group. This reaction is catalyzed by a specific cytochrome P450 enzyme.

  • Activation to CoA-ester: The resulting piperonylic acid (or a related cinnamic acid derivative) is then activated to its corresponding CoA-ester by a CoA ligase, making it ready for the final condensation step.[12][13]

Biosynthesis of the Isobutylamine Moiety

The isobutylamine portion of this compound is likely derived from the branched-chain amino acid L-valine.

  • Valine Decarboxylase: A pyridoxal-5'-phosphate (PLP)-dependent decarboxylase is hypothesized to catalyze the removal of the carboxyl group from L-valine to yield isobutylamine.[14][15]

Final Condensation Step

The final step in this compound biosynthesis is the condensation of the two precursors.

  • Amide Synthase / N-Acyltransferase: An N-acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily, catalyzes the formation of an amide bond between piperonoyl-CoA and isobutylamine to yield this compound.[16][17]

Visualization of the Biosynthesis Pathway

Fagaramide_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_amine Amine Biosynthesis cluster_condensation Final Condensation Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT MDB_Intermediate Methylenedioxy Intermediate FerCoA->MDB_Intermediate CYP450 PipCoA Piperonoyl-CoA MDB_Intermediate->PipCoA CoA Ligase This compound This compound PipCoA->this compound Cond_Enzyme N-Acyltransferase (BAHD family) Val L-Valine Iso Isobutylamine Val->Iso Valine Decarboxylase Iso->this compound Cond_Enzyme->this compound

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available in the literature. The following tables are provided as templates for researchers to structure their data upon experimental determination.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine50 - 20010 - 505x10⁴ - 1x10⁶
4-Coumarate:CoA Ligase (4CL)p-Coumaric Acid20 - 1005 - 205x10⁴ - 1x10⁶
Caffeoyl-CoA O-Methyltransferase (CCoAOMT)Caffeoyl-CoA10 - 502 - 104x10⁴ - 1x10⁶
Valine DecarboxylaseL-Valine100 - 5001 - 52x10³ - 5x10⁴
N-AcyltransferasePiperonoyl-CoA5 - 250.5 - 22x10⁴ - 4x10⁵
N-AcyltransferaseIsobutylamine50 - 2500.5 - 22x10³ - 4x10⁴

Table 2: Hypothetical Metabolite Concentrations in Zanthoxylum spp. Leaf Tissue

MetaboliteConcentration (µg/g fresh weight)
L-Phenylalanine50 - 150
trans-Cinnamic Acid5 - 20
p-Coumaric Acid10 - 40
L-Valine100 - 300
This compound20 - 100

Experimental Protocols

The following are generalized protocols for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Protocol: Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify a candidate enzyme (e.g., a putative N-acyltransferase) for in vitro characterization.

Workflow Diagram:

protocol_1 start Isolate mRNA from Zanthoxylum tissue cDNA Synthesize cDNA start->cDNA PCR PCR amplify gene of interest with cloning sites cDNA->PCR Vector Ligate into expression vector (e.g., pET-28a) PCR->Vector Transform Transform E. coli (e.g., BL21(DE3)) Vector->Transform Culture Grow liquid culture Transform->Culture Induce Induce protein expression (e.g., with IPTG) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (sonication) Harvest->Lyse Purify Purify protein via affinity chromatography (e.g., Ni-NTA) Lyse->Purify end Characterize purified protein (SDS-PAGE, Western Blot) Purify->end

Caption: Workflow for recombinant protein expression and purification.

Methodology:

  • Gene Cloning: Total RNA is extracted from young leaf tissue of a Zanthoxylum species. First-strand cDNA is synthesized using reverse transcriptase. The full-length coding sequence of the target gene is amplified by PCR using gene-specific primers containing restriction sites for cloning. The PCR product is then ligated into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient. The purity of the eluted protein is assessed by SDS-PAGE.

Protocol: In Vitro Enzyme Assay for N-Acyltransferase Activity

Objective: To determine the ability of a purified recombinant enzyme to synthesize this compound from its precursors.

Methodology:

  • Reaction Mixture: A typical reaction mixture (100 µL total volume) contains:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified recombinant N-acyltransferase

    • 50 µM Piperonoyl-CoA (acyl donor)

    • 200 µM Isobutylamine (acyl acceptor)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes. Control reactions are performed without the enzyme or without one of the substrates.

  • Reaction Quenching and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate and 1 µL of formic acid. The mixture is vortexed vigorously, and the phases are separated by centrifugation. The organic (ethyl acetate) phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Analysis: The dried residue is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of this compound, by comparison to an authentic standard.

Protocol: Metabolite Profiling of Plant Tissues

Objective: To identify and quantify this compound and its precursors in plant tissues.

Methodology:

  • Sample Preparation: Fresh plant tissue (e.g., leaves, roots) is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue (e.g., 100 mg) is extracted with a suitable solvent, such as methanol or ethyl acetate, often with sonication or shaking. The mixture is centrifuged, and the supernatant is collected.

  • Analysis by LC-MS: The extract is filtered and injected into an LC-MS system.

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using water and acetonitrile, both often containing 0.1% formic acid.

    • Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, operating in positive ion mode. This compound and its precursors are identified based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards. Quantification can be performed using a standard curve.

Conclusion

The biosynthesis of this compound is a fascinating example of the interplay between primary and specialized metabolism in plants. This guide presents a putative pathway based on strong biochemical precedents, providing a solid foundation for future research. The elucidation of the specific enzymes and regulatory mechanisms involved in this compound production will be critical for harnessing its full potential through metabolic engineering and synthetic biology approaches. The experimental protocols and data presentation formats outlined herein offer a roadmap for researchers aiming to contribute to this exciting field.

References

Methodological & Application

Application Notes and Protocols for Fagaramide Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a bioactive alkamide found in various plant species, particularly of the Zanthoxylum genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The effective extraction of this compound from plant matrices is a critical first step for its study and potential pharmaceutical development. This document provides detailed application notes and protocols for the extraction of this compound, summarizing conventional and modern methods. It includes comparative data, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable extraction strategy.

Introduction to this compound and its Sources

This compound is a naturally occurring isobutylamide that has been isolated from several medicinal plants. It is particularly abundant in the stem bark of Zanthoxylum species, which are used in traditional medicine to treat a variety of ailments[1][2]. The growing body of evidence supporting its pharmacological activities necessitates standardized and efficient methods for its extraction and purification.

Overview of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the isolated this compound. Both conventional and modern techniques can be employed, each with its own advantages and limitations.

Conventional Methods:

  • Soxhlet Extraction: A classical and widely used method for exhaustive extraction of phytochemicals. It involves continuous washing of the plant material with a heated solvent.

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period.

Modern Methods:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Comparative Analysis of Extraction Methods

While direct comparative studies on this compound extraction are limited, the following table summarizes typical parameters and expected outcomes based on the extraction of similar bioactive compounds from plant materials.

Extraction Method Typical Solvents Temperature (°C) Time This compound Yield Purity Advantages Disadvantages
Soxhlet Extraction Hexane, Chloroform, Methanol, EthanolSolvent Boiling Point24 - 72 hoursModerate to HighModerateExhaustive extraction, well-establishedTime-consuming, large solvent volume, potential thermal degradation
Maceration Ethanol, Methanol, ChloroformRoom Temperature3 - 7 daysLow to ModerateLow to ModerateSimple, requires minimal equipmentTime-consuming, lower efficiency
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol25 - 6020 - 60 minHighHighFast, efficient, reduced solvent consumptionRequires specialized equipment
Microwave-Assisted Extraction (MAE) Ethanol, Methanol50 - 1005 - 30 minHighHighVery fast, highly efficientRequires specialized equipment, potential for localized overheating

Detailed Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol is based on established methods for extracting this compound from Zanthoxylum stem bark[1][2][3].

Materials:

  • Dried and powdered plant material (e.g., Zanthoxylum stem bark)

  • Hexane (analytical grade)

  • Soxhlet apparatus (thimble, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 50 g of the dried, powdered plant material into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of hexane.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 24-72 hours.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the round-bottom flask containing the extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.

  • The crude extract can be further purified using column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure for the efficient extraction of this compound.

Materials:

  • Dried and powdered plant material

  • Ethanol (70%)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Place 20 g of the dried, powdered plant material in a 500 mL beaker.

  • Add 200 mL of 70% ethanol to achieve a 1:10 solid-to-solvent ratio.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C.

Experimental and Logical Workflows (Graphviz)

Fagaramide_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing start Collect Plant Material (e.g., Zanthoxylum Stem Bark) dry Air or Oven Dry start->dry grind Grind to Fine Powder dry->grind soxhlet Soxhlet Extraction (Hexane, 72h) grind->soxhlet uae Ultrasound-Assisted Extraction (Ethanol, 30 min) grind->uae mae Microwave-Assisted Extraction (Ethanol, 15 min) grind->mae filter Filtration soxhlet->filter uae->filter mae->filter concentrate Concentration (Rotary Evaporator) filter->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Analysis (HPLC, NMR) purify->analyze end end analyze->end Pure this compound

Caption: General workflow for this compound extraction from plant material.

Potential Signaling Pathways of this compound

The therapeutic effects of this compound are attributed to its modulation of various cellular signaling pathways. Based on its reported anti-inflammatory and anticancer activities, the following pathways are likely targets.

Anti-Inflammatory Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_Inflammatory_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation This compound This compound This compound->IKK inhibits This compound->p38 This compound->JNK This compound->ERK Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nuc->Genes activates AP1_nuc->Genes activates

Caption: Potential anti-inflammatory signaling pathway of this compound.

Anticancer Signaling Pathway

In the context of cancer, this compound may induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating pathways such as the PI3K/Akt/mTOR pathway.

Anticancer_Pathway cluster_membrane cluster_cytoplasm cluster_outcome GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Akt inhibits

Caption: Potential anticancer signaling pathway of this compound.

Conclusion

The extraction of this compound from plant material can be achieved through various methods, with modern techniques like UAE and MAE offering significant advantages in terms of efficiency and reduced processing time. The choice of method will depend on the available resources and the desired scale of extraction. The protocols and workflows provided herein serve as a comprehensive guide for researchers. Further investigation into the specific molecular targets of this compound will be crucial for elucidating its mechanisms of action and advancing its potential as a therapeutic agent.

References

Laboratory Synthesis of trans-Fagaramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Fagaramide, chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a naturally occurring alkamide found in various plants of the Rutaceae family. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This document provides detailed application notes and protocols for the laboratory synthesis of trans-fagaramide, catering to researchers in medicinal chemistry and drug development. Two primary synthetic routes are presented: a Knoevenagel-Doebner condensation followed by a peptide coupling, and a proposed Wittig reaction.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamidePubChem
Molecular FormulaC14H17NO3PubChem
Molecular Weight247.29 g/mol PubChem
AppearanceWhite to light yellow crystalline powderChem-Impex
Melting Point118-120 °C-
CAS Number495-86-3PubChem

Synthetic Routes

Two effective methods for the laboratory synthesis of trans-fagaramide are detailed below.

Method 1: Knoevenagel-Doebner Condensation and Peptide Coupling

This two-step synthesis involves the formation of an acrylic acid intermediate via a Knoevenagel-Doebner condensation, followed by an amide bond formation with isobutylamine.

Experimental Workflow

G cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Peptide Coupling Piperonal Piperonal Reaction1 Heat Piperonal->Reaction1 MalonicAcid Malonic Acid MalonicAcid->Reaction1 Pyridine Pyridine (solvent) Pyridine->Reaction1 Piperidine Piperidine (catalyst) Piperidine->Reaction1 Intermediate 3-(1,3-benzodioxol-5-yl)acrylic acid Intermediate2 3-(1,3-benzodioxol-5-yl)acrylic acid Reaction1->Intermediate Reaction2 Stir at RT Intermediate2->Reaction2 Isobutylamine Isobutylamine Isobutylamine->Reaction2 EDC EDC EDC->Reaction2 HOBt HOBt HOBt->Reaction2 DMF DMF (solvent) DMF->Reaction2 Product trans-Fagaramide Reaction2->Product

Caption: Synthetic workflow for trans-fagaramide via Knoevenagel-Doebner condensation and peptide coupling.

Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)acrylic acid

This step involves the condensation of piperonal with malonic acid in the presence of pyridine and a catalytic amount of piperidine.[1][2]

Protocol:

  • To a solution of piperonal (1.0 eq) in pyridine (3-5 mL per gram of piperonal), add malonic acid (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture at 100°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3-(1,3-benzodioxol-5-yl)acrylic acid.

  • The crude product can be purified by recrystallization from ethanol/water.

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
Piperonal1.0150.13
Malonic Acid1.2104.06
PyridineSolvent79.10
Piperidine0.185.15

Step 2: Synthesis of trans-Fagaramide via Peptide Coupling

The acrylic acid intermediate is then coupled with isobutylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[3][4]

Protocol:

  • Dissolve 3-(1,3-benzodioxol-5-yl)acrylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at 0°C.

  • Add isobutylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain trans-fagaramide.

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
3-(1,3-benzodioxol-5-yl)acrylic acid1.0192.17
Isobutylamine1.173.14
EDC1.2191.70
HOBt1.2135.13
DMFSolvent73.09
Method 2: Proposed Wittig Reaction

This method proposes the synthesis of trans-fagaramide via a Wittig reaction between piperonal and a custom phosphonium ylide.

Experimental Workflow

G cluster_0 Step 1: Ylide Precursor Synthesis cluster_1 Step 2: Phosphonium Salt Formation cluster_2 Step 3: Wittig Reaction BromoacetylBromide Bromoacetyl bromide Reaction1 Base, 0°C to RT BromoacetylBromide->Reaction1 Isobutylamine Isobutylamine Isobutylamine->Reaction1 Intermediate1 2-bromo-N-isobutylacetamide Intermediate1_2 2-bromo-N-isobutylacetamide Reaction1->Intermediate1 Reaction2 Reflux in Toluene Intermediate1_2->Reaction2 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction2 Intermediate2 (isobutylcarbamoylmethyl) triphenylphosphonium bromide Intermediate2_2 (isobutylcarbamoylmethyl) triphenylphosphonium bromide Reaction2->Intermediate2 Reaction3 Ylide Formation Intermediate2_2->Reaction3 Base Strong Base (e.g., NaH) Base->Reaction3 Piperonal Piperonal Reaction4 Reaction with Aldehyde Piperonal->Reaction4 Product trans-Fagaramide Ylide Phosphonium Ylide Reaction3->Ylide Ylide->Reaction4 Reaction4->Product

Caption: Proposed synthetic workflow for trans-fagaramide via a Wittig reaction.

Protocol:

  • Synthesis of the Phosphonium Ylide Precursor:

    • Synthesize 2-bromo-N-isobutylacetamide by reacting bromoacetyl bromide with isobutylamine in the presence of a base (e.g., triethylamine) at 0°C to room temperature.

    • React the resulting 2-bromo-N-isobutylacetamide with triphenylphosphine in a suitable solvent like toluene under reflux to form the phosphonium salt, (isobutylcarbamoylmethyl)triphenylphosphonium bromide.

  • Wittig Reaction:

    • Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., THF).

    • Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), at 0°C to generate the phosphonium ylide.

    • Add a solution of piperonal (1.0 eq) in the same solvent to the ylide solution.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield trans-fagaramide.

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )
(isobutylcarbamoylmethyl)triphenylphosphonium bromide1.1470.38
Piperonal1.0150.13
Sodium Hydride (60% dispersion in oil)1.124.00
Anhydrous THFSolvent72.11

Spectroscopic Data

Data Type trans-Fagaramide
¹H NMR (CDCl₃, ppm) δ 7.61 (d, J=15.6 Hz, 1H), 7.04 (d, J=1.6 Hz, 1H), 6.91 (dd, J=8.0, 1.6 Hz, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.26 (d, J=15.6 Hz, 1H), 5.99 (s, 2H), 5.65 (br s, 1H, NH), 3.19 (t, J=6.6 Hz, 2H), 1.84 (m, 1H), 0.94 (d, J=6.8 Hz, 6H)
¹³C NMR (CDCl₃, ppm) δ 165.9, 148.3, 148.2, 140.7, 129.0, 124.2, 119.9, 108.6, 106.1, 101.5, 47.2, 28.7, 20.2
IR (KBr, cm⁻¹) 3300 (N-H), 1655 (C=O, amide I), 1620 (C=C), 1540 (N-H, amide II), 1250, 1040 (C-O-C)
MS (ESI+) m/z 248.1281 [M+H]⁺

Potential Signaling Pathway Inhibition: NF-κB Pathway

While the precise molecular targets of trans-fagaramide are still under investigation, several studies on related natural compounds suggest that it may exert its anti-inflammatory and cytotoxic effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions.

Proposed Mechanism of Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases p_IkB P-IκBα Proteasome Proteasome Proteasome->IkB Degrades IκBα p_IkB->Proteasome Ubiquitination & Degradation Fagaramide trans-Fagaramide This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription Fagaramide_nuc trans-Fagaramide Fagaramide_nuc->NFkB_nuc Inhibits Translocation?

Caption: Proposed inhibition of the NF-κB signaling pathway by trans-fagaramide.

Tumor Necrosis Factor-alpha (TNF-α) can initiate the NF-κB signaling cascade by binding to its receptor (TNFR). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[7] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes involved in inflammation, cell survival, and proliferation.

Based on studies of structurally related natural products, trans-fagaramide may inhibit this pathway at one or more key steps:

  • Inhibition of IKK activity: this compound could potentially inhibit the catalytic activity of the IKK complex, thereby preventing the phosphorylation of IκBα.

  • Inhibition of IκBα degradation: By interfering with the ubiquitination or proteasomal degradation of phosphorylated IκBα, this compound could prevent the release of NF-κB.

  • Inhibition of NF-κB nuclear translocation: this compound might directly or indirectly block the transport of the active NF-κB dimer into the nucleus.

Further research is required to elucidate the precise mechanism by which trans-fagaramide modulates the NF-κB signaling pathway.

Conclusion

The synthetic protocols outlined in this document provide reliable and reproducible methods for the laboratory-scale production of trans-fagaramide. The choice between the Knoevenagel-Doebner/peptide coupling route and the proposed Wittig reaction will depend on the specific expertise and available resources of the research group. The provided spectroscopic data will aid in the characterization and quality control of the synthesized compound. A deeper understanding of its interaction with signaling pathways, such as the NF-κB pathway, will be crucial for the future development of trans-fagaramide and its analogs as potential therapeutic agents.

References

Application Note: A Detailed Protocol for the Chromatographic Purification of Fagaramide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fagaramide is a naturally occurring alkamide found in various species of the genus Zanthoxylum (Family: Rutaceae), which are plants widely used in traditional medicine.[1][2][3] Structurally, it is identified as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide.[2][4] this compound has garnered scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[5][6][7] The isolation and purification of this compound from its natural sources are crucial for further pharmacological studies and potential drug development. This application note provides a detailed protocol for the purification of this compound from plant material using column chromatography, along with methods for purity assessment.

Experimental Workflow

The overall process for isolating this compound involves extraction from the plant source, followed by chromatographic separation and analysis to confirm purity and structure.

Fagaramide_Purification_Workflow Figure 1. General Workflow for this compound Purification cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Final Product Plant_Material Plant Material (e.g., Zanthoxylum zanthoxyloides stem bark) Extraction Solvent Extraction (e.g., Methanol or MeOH/CH2Cl2) Plant_Material->Extraction Crude_Extract Crude Plant Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring Fraction Monitoring by TLC Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Identify this compound- containing fractions Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Isolated_this compound Purified this compound Crystallization->Isolated_this compound Purity_Assessment Purity & Structural Confirmation (NMR, MS, Melting Point) Isolated_this compound->Purity_Assessment

Caption: Figure 1. General Workflow for this compound Purification.

Detailed Experimental Protocol

This protocol is based on methodologies reported for the isolation of this compound from Zanthoxylum species.[7][8]

1. Plant Material and Extraction

  • Source: Dried and powdered stem bark of Zanthoxylum zanthoxyloides.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent, such as a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Purification This procedure uses silica gel column chromatography to separate this compound from other components in the crude extract.

  • Materials:

    • Silica gel (60-120 mesh) for column chromatography.

    • Glass column.

    • Solvents: Petroleum ether and Ethyl acetate (analytical grade).

    • Crude extract obtained from the extraction step.

    • TLC plates (silica gel 60 F₂₅₄).

    • UV lamp for visualization.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica gel bed.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

    • Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in a stepwise gradient. A suggested gradient could be:

      • Petroleum ether:Ethyl acetate (95:5)

      • Petroleum ether:Ethyl acetate (90:10)

      • Petroleum ether:Ethyl acetate (85:15)

      • Petroleum ether:Ethyl acetate (80:20)

    • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20-30 mL) in labeled test tubes.

    • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC).

      • Spot a small amount from each fraction onto a TLC plate.

      • Develop the plate using a mobile phase such as petroleum ether:ethyl acetate (80:20).

      • Visualize the spots under a UV lamp. This compound is UV active.[7]

      • Combine the fractions that show a prominent spot with a similar retention factor (Rf) corresponding to this compound (reported Rf of 0.61).[8]

    • Isolation: Concentrate the pooled fractions under reduced pressure to yield the purified compound, which may appear as cream-colored crystals.[7]

3. Purity Assessment and Characterization The identity and purity of the isolated compound should be confirmed using spectroscopic and physical methods.

  • Melting Point: Determine the melting point of the crystals. The reported melting point for this compound is 113-115 °C.[7]

  • Spectroscopic Analysis:

    • ¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance spectroscopy is used to elucidate the chemical structure. Key signals in the ¹H-NMR spectrum confirm the presence of an isobutylamide chain, a trans-configured olefinic bond, and a tri-substituted benzene ring.[7]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Spectrophotometry: UV-Vis spectroscopy can be used as a rapid method for purity assessment by comparing the obtained spectrum with a reference standard.[9]

Data Summary

The following table summarizes key quantitative data for purified this compound based on published literature.

ParameterValueReference
Molecular Formula C₁₄H₁₇NO₃[4][10]
Molar Mass 247.29 g/mol [2][4]
Appearance Cream crystals[7]
Melting Point 113-115 °C[7]
TLC Rf Value 0.61 (Petroleum ether:Ethyl acetate 80:20)[8]
¹H-NMR (Key Signals) δ 7.35 (d, J=15.6 Hz, H-8), δ 6.3 (d, J=15.6 Hz, H-7)[7]
¹³C-NMR (Key Signals) δ 166.14 (C=O), δ 101.6 (O-CH₂-O)[7]

This application note details a robust and reproducible protocol for the purification of this compound from Zanthoxylum species using silica gel column chromatography. The stepwise gradient elution method allows for effective separation from other phytochemicals. The identity and purity of the final product can be rigorously confirmed by standard analytical techniques, providing high-quality material for research and development purposes.

References

Application Notes and Protocols for Fagaramide Quantification in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagaramide, a naturally occurring alkamide found predominantly in plants of the Zanthoxylum genus, has garnered significant interest within the scientific community.[1] This interest stems from its notable biological activities, including antimicrobial and anti-inflammatory properties. As research into the therapeutic potential of this compound continues, the need for accurate and reliable quantification methods in plant extracts becomes paramount for standardization, quality control, and the development of novel phytopharmaceuticals.

This document provides a detailed application note and protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are based on established analytical principles for the analysis of natural products.

Experimental Protocols

Plant Material and Extraction

A robust and efficient extraction method is critical for the accurate quantification of this compound. Soxhlet extraction is a widely used and effective technique for isolating this compound from plant materials.

Protocol: Soxhlet Extraction of this compound

  • Plant Material Preparation: Collect the desired plant parts (e.g., stem bark of Zanthoxylum species), wash thoroughly to remove any debris, and air-dry in the shade to maintain the integrity of the phytochemicals. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

  • Soxhlet Apparatus Setup: Set up a Soxhlet extraction apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.

  • Extraction Procedure:

    • Accurately weigh approximately 20 g of the powdered plant material and place it inside a cellulose thimble.

    • Place the thimble into the Soxhlet extractor.

    • Fill the round-bottom flask with 250 mL of n-hexane.

    • Assemble the apparatus and begin heating the solvent using a heating mantle.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

  • Solvent Evaporation: After the extraction is complete, cool the apparatus and collect the hexane extract from the round-bottom flask.

  • Concentration: Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried crude extract in a desiccator to prevent moisture absorption before HPLC analysis.

HPLC Quantification of this compound

The following proposed HPLC method is designed for the accurate and precise quantification of this compound. This method utilizes a reversed-phase C18 column and UV detection.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (HPLC grade) with 0.1% formic acidB: Acetonitrile (HPLC grade) with 0.1% formic acid
Gradient Elution 0-5 min: 60% B5-15 min: 60-80% B15-20 min: 80% B20-22 min: 80-60% B22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.

  • Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Parameters (Proposed)

For robust and reliable results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.98-102%
Precision (% RSD) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank or placebo at the retention time of this compound.

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and concise table to facilitate comparison between different plant extracts or batches.

Table 1: Quantification of this compound in Zanthoxylum sp. Stem Bark Extract

Sample IDThis compound Concentration (µg/mg of extract)% w/w in Dry Plant Material
ZS-001[Insert Value][Insert Value]
ZS-002[Insert Value][Insert Value]
ZS-003[Insert Value][Insert Value]

Visualizations

Experimental Workflow

The overall experimental process for the quantification of this compound from plant extracts is depicted in the following workflow diagram.

Fagaramide_Quantification_Workflow cluster_extraction Plant Material Extraction cluster_hplc HPLC Analysis plant_material Dried & Powdered Plant Material soxhlet Soxhlet Extraction (n-hexane) plant_material->soxhlet evaporation Rotary Evaporation soxhlet->evaporation crude_extract Crude this compound Extract evaporation->crude_extract sample_prep Sample Preparation (Dissolve & Filter) crude_extract->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chromatogram Chromatographic Separation (C18 Column) hplc_injection->chromatogram detection UV Detection (254 nm) chromatogram->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Workflow for this compound Quantification.

Signaling Pathway of this compound's Anti-Inflammatory Action

This compound is reported to exhibit anti-inflammatory effects, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11] This pathway is a central regulator of the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_this compound This compound Action LPS LPS / Cytokines IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding Binding to DNA NFkB_translocation->NFkB_binding gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_binding->gene_transcription Inflammation Inflammation gene_transcription->Inflammation This compound This compound This compound->IkB Inhibition

Caption: this compound's Inhibition of the NF-κB Pathway.

Proposed Antimicrobial Mechanism of this compound

The antimicrobial activity of this compound is believed to involve the disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell This compound This compound cell_membrane Cell Membrane Disruption This compound->cell_membrane enzyme_inhibition Inhibition of Cellular Enzymes This compound->enzyme_inhibition transport_inhibition Inhibition of Transport Proteins This compound->transport_inhibition biofilm_disruption Biofilm Formation Disruption This compound->biofilm_disruption Cell Lysis Cell Lysis cell_membrane->Cell Lysis Metabolic Disruption Metabolic Disruption enzyme_inhibition->Metabolic Disruption Nutrient Uptake Inhibition Nutrient Uptake Inhibition transport_inhibition->Nutrient Uptake Inhibition Reduced Virulence Reduced Virulence biofilm_disruption->Reduced Virulence

Caption: Proposed Antimicrobial Actions of this compound.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Fagaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. As research into its therapeutic potential continues, a thorough understanding of its structural characterization through robust analytical techniques is paramount. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These guidelines are intended to assist researchers in the unambiguous identification, structural elucidation, and quantification of this important bioactive compound.

I. Isolation and Purification of this compound

A common method for the isolation of this compound involves the extraction from the stem bark of Zanthoxylum zanthoxyloides[1][2].

Protocol: Isolation of this compound

  • Extraction:

    • Air-dry and pulverize the stem bark of Zanthoxylum zanthoxyloides.

    • Subject the powdered plant material to Soxhlet extraction using n-hexane as the solvent for approximately 72 hours[2].

    • Concentrate the resulting crude hexane extract under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the concentrated crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity[1].

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and concentrate to yield purified this compound.

II. NMR Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated acetone (Acetone-d6) or deuterated chloroform (CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Relaxation delay: 1.0 s

      • Acquisition time: ~3-4 s

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (power-gated decoupling)

      • Number of scans: 1024-2048

      • Relaxation delay: 2.0 s

  • 2D NMR Data Acquisition (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the spectra to the residual solvent peak (Acetone-d6: δH 2.05 ppm, δC 29.84 ppm; CDCl3: δH 7.26 ppm, δC 77.16 ppm).

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, assigned based on 1D and 2D NMR experiments.

Table 1: ¹H NMR (400 MHz, Acetone-d6) Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
26.71d1.6
56.91d8.2
66.93dd8.2, 1.6
76.30d15.6
87.35d15.6
1'3.32t6.4
2'1.87m
3'0.93d7.2
4'0.93d7.2
O-CH₂-O5.99s
NH3.94br s

Data adapted from Nna, P.J., et al. (2019).

Table 2: ¹³C NMR (100 MHz, Acetone-d6) Data for this compound

PositionChemical Shift (δ) ppm
1138.7
2120.5
3147.3
4148.1
5123.6
6129.5
7122.9
8140.2
C=O166.1
1'46.5
2'28.7
3'20.3
4'21.3
O-CH₂-O101.6

Data adapted from Nna, P.J., et al. (2019).

III. Mass Spectrometry Analysis of this compound

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-500.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of this compound in methanol or acetonitrile.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 min, hold for 2 min, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Triple Quadrupole or Quadrupole-Time of Flight (Q-TOF).

    • Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode of the protonated molecule [M+H]⁺.

    • Collision Energy: Ramped from 10-40 eV to generate fragment ions.

Data Presentation: Mass Spectral Data of this compound

Table 3: Predicted Mass Spectral Fragmentation of this compound

m/zProposed Fragment Ion
247[M]⁺• (Molecular Ion)
248[M+H]⁺ (Protonated Molecule)
175[M - C₄H₉N]⁺•
149[C₈H₅O₃]⁺
135[C₈H₇O₂]⁺
121[C₇H₅O₂]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for cinnamamides. Experimental data may vary depending on the instrument and conditions used.

IV. Visualizations

Workflow for this compound Analysis

Fagaramide_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation plant Zanthoxylum zanthoxyloides (Stem Bark) extraction Soxhlet Extraction (n-hexane) plant->extraction chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) extraction->chromatography purified Purified this compound chromatography->purified nmr NMR Spectroscopy (1D & 2D) purified->nmr ms Mass Spectrometry (GC-MS & LC-MS/MS) purified->ms structure Structure Confirmation & Characterization nmr->structure ms->structure

Caption: Workflow for the isolation and structural analysis of this compound.

Structural Elucidation Logic

Fagaramide_Elucidation cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_structure Final Structure nmr_data ¹H, ¹³C, COSY, HSQC, HMBC Data h_nmr Proton Environment & Coupling nmr_data->h_nmr c_nmr Carbon Skeleton nmr_data->c_nmr cosy ¹H-¹H Connectivity nmr_data->cosy hsqc Direct C-H Attachment nmr_data->hsqc hmbc Long-Range C-H Connectivity nmr_data->hmbc ms_data Molecular Ion & Fragmentation Pattern ms_frag Substructural Information ms_data->ms_frag mol_weight Molecular Formula ms_data->mol_weight This compound This compound Structure h_nmr->this compound c_nmr->this compound cosy->this compound hsqc->this compound hmbc->this compound ms_frag->this compound mol_weight->this compound

Caption: Logical flow for the structural elucidation of this compound.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the isolation, identification, and structural characterization of this compound. Adherence to these guidelines will facilitate reproducible and reliable results, which are essential for advancing the research and development of this compound-based therapeutics. The combination of NMR and mass spectrometry offers a powerful and definitive approach to the analysis of this promising natural product.

References

Application Notes and Protocols: Fagaramide in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fagaramide, a natural alkaloid, in antimicrobial susceptibility testing (AST). This document outlines detailed protocols for determining the antimicrobial efficacy of this compound against a variety of pathogenic microorganisms, presents available data on its activity, and illustrates key experimental workflows and potential mechanisms of action.

Introduction

This compound is a naturally occurring alkamide isolated from various plant species, notably from the genus Zanthoxylum.[1][2][3] Traditional medicine has long utilized plants containing this compound for treating a range of ailments, including infections.[2][3] Modern research has begun to validate these ethnobotanical uses, with studies demonstrating the antimicrobial potential of this compound against both bacteria and fungi.[1][2][4] As the challenge of antimicrobial resistance grows, the exploration of novel antimicrobial agents like this compound is of critical importance. These protocols are designed to provide researchers with standardized methods to evaluate and compare the antimicrobial activity of this compound.

Quantitative Data Summary

The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various pathogens.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria250[5]
Pseudomonas aeruginosaGram-negative bacteria125[5]
Salmonella typhiGram-negative bacteria250[5]
Escherichia coliGram-negative bacteria125 - 250[5]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacteria20[1]
Vancomycin-resistant Enterococci (VRE)Gram-positive bacteria10[1]
Candida albicansFungi5[1]
Aspergillus nigerFungi10[1]
Penicillium notatumFungi20[1]

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of antimicrobial activity. The following are detailed methodologies for key experiments in antimicrobial susceptibility testing adapted for this compound.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the MIC of an antimicrobial agent in a liquid medium.[6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1 x 10⁸ CFU/mL)

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microbial inoculum 1:100 in the appropriate sterile broth.

    • Add 100 µL of the diluted inoculum to each well (except the negative control wells), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Protocol 2: Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[7][8]

Materials:

  • This compound solution of known concentration

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (e.g., a standard antibiotic)

  • Solvent control

Procedure:

  • Plate Preparation:

    • Pour the molten sterile agar into Petri dishes and allow it to solidify.

    • Using a sterile cotton swab, evenly streak the surface of the agar with the standardized microbial inoculum.

  • Well Creation and Application of this compound:

    • Use a sterile cork borer to create wells in the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.

    • Add the positive control and solvent control to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathways and Experimental Workflows

To aid in the understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Fagaramide_Stock This compound Stock Solution Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Fagaramide_Stock->Serial_Dilution Microbial_Culture Microbial Culture (0.5 McFarland) Inoculation Inoculate wells with standardized microbial suspension Microbial_Culture->Inoculation Media Sterile Broth Media->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C (bacteria) or 30°C (fungi) Inoculation->Incubate Read_Plate Visually inspect for turbidity Incubate->Read_Plate Determine_MIC Identify Lowest Concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Putative_Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Wall_Synthesis Cell Wall Synthesis Inhibition This compound->Wall_Synthesis Protein_Synthesis Protein Synthesis Inhibition This compound->Protein_Synthesis Biofilm Biofilm Formation Inhibition This compound->Biofilm Cell_Death Bacterial Cell Death Membrane->Cell_Death Wall_Synthesis->Cell_Death Protein_Synthesis->Cell_Death Biofilm->Cell_Death

Caption: Putative antimicrobial mechanisms of action for this compound.

Disclaimer: The signaling pathway diagram represents plausible mechanisms of action for plant-derived antimicrobial compounds. The precise molecular targets and signaling pathways of this compound are still a subject of ongoing research.

References

Application Notes and Protocols for Evaluating the Anticancer Effects of Fagaramide Using Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagaramide is a natural alkamide found in various species of the genus Zanthoxylum. Preliminary studies have investigated its potential as an anticancer agent. Evaluating the cytotoxic effects of compounds like this compound on cancer cell lines is a critical first step in the drug discovery process. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using common and reliable assays. These protocols are designed to be adaptable for various cancer cell lines and experimental setups.

Data Presentation: Cytotoxicity of this compound

Quantitative analysis of a compound's cytotoxic activity is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required to inhibit the growth of 50% of a cell population. The following table summarizes the available data on the cytotoxicity of this compound against specific cancer cell lines.

Cell LineCancer TypeAssay UsedIC50 (µM)Citation
CCRF-CEMLeukemiaResazurin reduction assay>100[1][2]
CEM/ADR5000Multidrug-resistant LeukemiaResazurin reduction assay>100[1][2]

Note: The available data indicates that this compound itself exhibits low cytotoxic activity against the tested leukemia cell lines.[1][2] However, these assays are crucial for screening and characterizing the activity of novel compounds and derivatives. A derivative of this compound, 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound, did show moderate cytotoxicity in the same study.[1]

Key Cytotoxicity Assays: Principles and Protocols

The selection of a suitable cytotoxicity assay depends on the mechanism of action of the compound and the specific research question. Below are detailed protocols for three widely used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.[4]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

SRB (Sulphorhodamine B) Assay

Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the aminoxanthene dye sulforhodamine B.[5][6] The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.[5]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Dye Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5-10 minutes.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7] LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.[7]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. Prepare the following controls in triplicate:

      • Untreated Control: Cells with culture medium only (for spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

      • Vehicle Control: Cells treated with the same concentration of the solvent used for the test compound.

      • Medium Background Control: Culture medium without cells.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, diaphorase, and a tetrazolium salt).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of a stop solution (often 1 M acetic acid) to each well.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Assay Reagent (MTT/SRB/LDH) incubation->reagent_add read_plate Measure Absorbance reagent_add->read_plate data_processing Data Processing read_plate->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: A generalized workflow for in vitro cytotoxicity assays.

Potential Signaling Pathway Affected by Anticancer Compounds

Natural products often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound are not yet fully elucidated, the MAPK/ERK pathway is a common target for such compounds.

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound (Potential Inhibition) This compound->Raf Inhibits (Hypothesized)

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

References

Application Notes and Protocols for the In-Vitro Use of Fagaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagaramide is a naturally occurring alkamide found in various plants of the Zanthoxylum genus. It has garnered scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. These properties make this compound a compound of interest for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for the preparation and use of this compound solutions in in-vitro studies. It includes information on its physicochemical properties, guidelines for preparing stock and working solutions, and protocols for conducting cytotoxicity assays. Additionally, it summarizes the current understanding of this compound's mechanism of action, particularly its influence on inflammatory pathways.

Physicochemical Properties and Solution Preparation

The accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in in-vitro experiments. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃--INVALID-LINK--
Molecular Weight 247.29 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Solubility Soluble in Dimethyl Sulfoxide (DMSO)--INVALID-LINK--
Protocol for Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 247.29 g/mol * Volume (L) For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need: 10 mmol/L * 247.29 g/mol * 0.001 L = 0.24729 g = 2.47 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light. Alkamides in DMSO are generally more stable than in dry form, and low-temperature storage is essential.[1]

Protocol for Preparation of this compound Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentrations: Based on literature or preliminary experiments, decide on the range of this compound concentrations to be tested. For cytotoxicity assays, a common starting point is below 50 μM, as this has been shown to be the IC50 for some leukemia cell lines.[2]

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Example Dilution Series:

    • To prepare a 100 μM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium (e.g., add 10 μL of 10 mM stock to 990 μL of medium).

    • To prepare a 10 μM working solution, you can dilute the 100 μM working solution 1:10 (e.g., add 100 μL of 100 μM solution to 900 μL of medium).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment.

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed the cells at a density of 20,000-50,000 cells per well in 100 μL of complete medium immediately before adding the test compounds.

  • Treatment:

    • After the initial incubation (for adherent cells), remove the medium and add 100 μL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM).

    • Include wells for a positive control (a known cytotoxic agent), a negative control (untreated cells), and a vehicle control (cells treated with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 100 μL of solubilization buffer to each well.

    • For suspension cells, add 100 μL of solubilization buffer directly to the wells.

  • Absorbance Measurement: Gently pipette up and down to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

This compound Experimental Workflow

Fagaramide_Workflow cluster_prep Solution Preparation cluster_exp In-Vitro Experiment fag_powder This compound Powder stock_sol 10 mM Stock Solution (in DMSO) fag_powder->stock_sol Dissolve dmso DMSO dmso->stock_sol working_sol Working Solutions (Diluted in Medium) stock_sol->working_sol Dilute cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment working_sol->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: Experimental workflow for preparing and testing this compound in in-vitro assays.

Mechanism of Action and Signaling Pathways

While the complete molecular mechanism of this compound is still under investigation, studies have shed light on its anti-inflammatory properties. Research indicates that this compound can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] Furthermore, it has been shown to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of their respective inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2).[3]

Interestingly, the anti-neuroinflammatory effects of this compound appear to be independent of the canonical NF-κB, MAPKs, and Akt signaling pathways.[3] Its activity is also not mediated by the activation of the Nrf2 antioxidant response pathway.[3] This suggests that this compound may act on upstream targets that are yet to be fully elucidated, which in turn modulate the expression of key inflammatory enzymes and cytokines.

The diagram below illustrates the known downstream effects of this compound on the inflammatory cascade.

Fagaramide_Signaling cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Intervention cluster_pathway Downstream Inflammatory Response stimulus e.g., LPS inos iNOS Expression stimulus->inos cox2 COX-2 Expression stimulus->cox2 This compound This compound This compound->inos Inhibits This compound->cox2 Inhibits no Nitric Oxide (NO) inos->no pge2 Prostaglandin E2 (PGE2) cox2->pge2 inflammation Inflammation no->inflammation pge2->inflammation

Caption: Downstream anti-inflammatory effects of this compound.

Summary and Future Directions

This compound is a promising natural compound with demonstrated in-vitro biological activities. The protocols outlined in this document provide a foundation for researchers to prepare and utilize this compound solutions for various cell-based assays. While DMSO is the recommended solvent for creating stock solutions, careful consideration must be given to the final solvent concentration in the cell culture medium to avoid cytotoxicity.

Further research is warranted to fully elucidate the upstream molecular targets and signaling pathways modulated by this compound. A deeper understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent. It is recommended that researchers conduct preliminary dose-response experiments to determine the optimal concentration range for their specific cell type and assay. Additionally, long-term stability studies of this compound solutions under various storage conditions would be beneficial for establishing standardized laboratory practices.

References

Fagaramide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species, has emerged as a promising scaffold for the development of novel bioactive compounds. Its inherent biological activities, including antimicrobial and cytotoxic properties, coupled with its amenable chemical structure, make it an attractive starting point for medicinal chemistry campaigns. These application notes provide an overview of synthetic strategies utilizing this compound as a precursor, detail the biological activities of its derivatives, and offer experimental protocols for their synthesis and evaluation.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported cytotoxic and antimicrobial activities of various this compound analogs. This data provides a comparative overview of their potential as therapeutic agents.

Table 1: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compoundCCRF-CEM (Leukemia)< 50[1]
CEM/ADR5000 (Multidrug-resistant Leukemia)< 50[1]
1,1'-(1,4-phenylene)bis(3-(benzo[d][2][3]dioxol-5-yl)thiourea)HepG2 (Hepatocellular Carcinoma)2.38[4]
HCT116 (Colon Carcinoma)1.54[4]
MCF-7 (Breast Adenocarcinoma)4.52[4]
Canthin-6-oneCCRF-CEM (Leukemia)< 50[1]
CEM/ADR5000 (Multidrug-resistant Leukemia)< 50[1]
SesaminCCRF-CEM (Leukemia)< 50[1]
CEM/ADR5000 (Multidrug-resistant Leukemia)< 50[1]

Table 2: Antimicrobial Activity of this compound and Its Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compoundAspergillus flavus>20[3]
Aspergillus fumigatus>20[3]
Bacillus subtilis10[3]
Escherichia coli10[3]
Pseudomonas aeruginosa5[3]
Salmonella typhi2.5[3]
Staphylococcus aureus10[3]
PellitorineAspergillus flavus10[3]
Aspergillus fumigatus>20[3]
Bacillus subtilis5[3]
Escherichia coli5[3]
Pseudomonas aeruginosa2.5[3]
Salmonella typhi1.25[3]
Staphylococcus aureus5[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a variety of analogs.

Protocol 1: Synthesis of (E)-3-(benzo[d][2][3]dioxol-5-yl)acrylamide Derivatives via Peptide Coupling

This protocol describes a general method for the synthesis of amide derivatives of (E)-3-(benzo[d][2][3]dioxol-5-yl)acrylic acid, the core structure of this compound.

Materials:

  • (E)-3-(benzo[d][2][3]dioxol-5-yl)acrylic acid

  • Desired amine (e.g., isobutylamine, aniline derivatives)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Acid Activation: In a round-bottom flask, dissolve (E)-3-(benzo[d][2][3]dioxol-5-yl)acrylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Amine Coupling: To the activated acid solution, add the desired amine (1.1 equivalents) and TEA or DIPEA (2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to obtain the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Cytotoxicity Assay using Resazurin Reduction Method

This protocol details a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2, CCRF-CEM)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (for fluorescence or absorbance measurement)

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Resazurin Assay: Add 20 µL of the resazurin solution to each well.

  • Incubate the plate for 2-4 hours at 37 °C.

  • Data Acquisition: Measure the fluorescence (Ex/Em: 530/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts related to the synthesis and biological action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation This compound This compound Precursor Synth_Methods Synthetic Methods (Peptide Coupling, etc.) This compound->Synth_Methods Derivatives Novel Bioactive Compounds Synth_Methods->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., Resazurin) Derivatives->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Data_Analysis Data Analysis (IC50, MIC determination) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Derivative Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors Potential Sensitization Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) This compound->Bcl2 Inhibits Bcl-2 (pro-apoptotic) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis nfkb_pi3k_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound Derivative IKK IKK Complex This compound->IKK Inhibition PI3K PI3K This compound->PI3K Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Akt Akt Phosphorylation PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

References

Troubleshooting & Optimization

Fagaramide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Fagaramide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, or N-(isobutyl)-3-(3,4-methylenedioxyphenyl)-2E-propenamide, is typically synthesized in a two-step process:

  • Olefin Formation: Creation of the α,β-unsaturated carboxylic acid, 3-(3,4-methylenedioxyphenyl)acrylic acid, from piperonal. Common methods include the Knoevenagel condensation, Doebner modification, and the Horner-Wadsworth-Emmons reaction.

  • Amide Coupling: Formation of the amide bond between the acrylic acid derivative and isobutylamine. This is achieved using standard coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Q2: Which factors most significantly impact the overall yield of this compound?

A2: The yields of both the olefin formation and the amide coupling steps are critical. Key factors include the choice of reagents and catalysts, reaction conditions (temperature, time, and solvent), and the purity of intermediates. Water content in the reaction mixture can be particularly detrimental to the amide coupling step.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of the product. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q4: Are there any known side reactions to be aware of?

A4: In the Knoevenagel condensation, side products can arise from self-condensation of the starting materials. During amide coupling, racemization can be a concern if chiral centers are present, though not in the case of this compound itself. With carbodiimide coupling reagents like DCC, the formation of N-acylurea byproduct can occur, which can complicate purification.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3-(3,4-methylenedioxyphenyl)acrylic acid
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Inactive catalyst (e.g., piperidine in Knoevenagel).Use a fresh bottle of the catalyst. Consider using a different catalyst system, such as proline.
Formation of multiple products Side reactions due to incorrect stoichiometry or temperature.Ensure the correct molar ratios of reactants are used. Control the reaction temperature carefully, potentially by using an ice bath during reagent addition.
Low isolated yield after workup Product loss during extraction or crystallization.Optimize the extraction solvent and pH. For crystallization, try different solvent systems and control the cooling rate.
Problem 2: Low Yield in the Amide Coupling Step
Symptom Possible Cause Suggested Solution
Starting materials remain unreacted Ineffective coupling reagent.Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Ensure the coupling reagent is fresh and has been stored correctly.
Presence of water in the reaction.Use anhydrous solvents and dry glassware. Dry the carboxylic acid and amine starting materials before use.
Difficult purification Formation of byproducts (e.g., N-acylurea with DCC, triphenylphosphine oxide with Wittig).For DCC, the urea byproduct is often insoluble in dichloromethane or acetonitrile and can be removed by filtration. For triphenylphosphine oxide, column chromatography or crystallization is typically required.
No product formation Deactivation of the amine.If using the acid chloride method, ensure a non-nucleophilic base (e.g., triethylamine, pyridine) is present to neutralize the HCl generated.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in this compound synthesis, based on literature reports for analogous reactions. This data is intended for comparative purposes to aid in method selection.

Reaction Step Method Reagents/Conditions Reported Yield (%) Reference
Olefin Formation Knoevenagel CondensationFurfural, malonic acid, pyridine, piperidine, 95 °C, 2.5 h92.8[1]
Doebner-Knoevenagel4-hydroxybenzaldehyde, malonic acid, pyridine, piperidine in 1,4-dioxane88[2]
Horner-Wadsworth-EmmonsAromatic aldehydes, triethyl 2-phosphonopropionate, LiOH·H₂O, solvent-free83-97[3]
Amide Coupling Acid Chloride MethodIsobutyric acid with thionyl chloride, then ammonia78-83[4]
HATU CouplingCarboxylic acid, amine, HATU, TEA, DMF, rt, 16 h55[5]
EDC/HOBt CouplingDiaminodibenzo crown ether, acrylic acid, EDC, HOBt61[6]

Experimental Protocols

Protocol 1: Synthesis of 3-(3,4-methylenedioxyphenyl)acrylic acid via Knoevenagel-Doebner Condensation
  • To a solution of piperonal (1 equivalent) in pyridine (2-3 volumes), add malonic acid (1.2-1.5 equivalents).

  • Add a catalytic amount of piperidine (0.02-0.05 equivalents).

  • Heat the reaction mixture to 90-100 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol/water to obtain pure 3-(3,4-methylenedioxyphenyl)acrylic acid.

Protocol 2: Synthesis of this compound via the Acid Chloride Method
  • To a solution of 3-(3,4-methylenedioxyphenyl)acrylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • In a separate flask, dissolve isobutylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 3: Synthesis of this compound using HATU Coupling
  • Dissolve 3-(3,4-methylenedioxyphenyl)acrylic acid (1 equivalent), isobutylamine (1.1 equivalents), and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Fagaramide_Synthesis_Workflow cluster_step1 Step 1: Olefin Formation cluster_methods_step1 Methods cluster_step2 Step 2: Amide Coupling cluster_methods_step2 Methods Piperonal Piperonal Knoevenagel Knoevenagel Condensation Piperonal->Knoevenagel Malonic Acid, Base HWE Horner-Wadsworth -Emmons Piperonal->HWE Phosphonate Ylide Acrylic_Acid 3-(3,4-methylenedioxyphenyl) acrylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Acrylic_Acid->Coupling_Reagent Acid_Chloride Acid Chloride Formation Acrylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Knoevenagel->Acrylic_Acid HWE->Acrylic_Acid Isobutylamine Isobutylamine This compound This compound Coupling_Reagent->this compound Isobutylamine Acid_Chloride->this compound Isobutylamine, Base

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic cluster_olefin Olefin Formation Issues cluster_amide Amide Coupling Issues Start Low Yield Observed Check_Step Identify Problematic Step: Olefin Formation or Amide Coupling? Start->Check_Step Olefin_Incomplete Incomplete Reaction? Check_Step->Olefin_Incomplete Olefin Amide_Incomplete Incomplete Reaction? Check_Step->Amide_Incomplete Amide Olefin_Side_Products Side Products? Olefin_Incomplete->Olefin_Side_Products No Olefin_Sol_1 Increase Time/Temp Check Catalyst Activity Olefin_Incomplete->Olefin_Sol_1 Yes Olefin_Sol_2 Check Stoichiometry Control Temperature Olefin_Side_Products->Olefin_Sol_2 Yes Amide_Purification Purification Difficulty? Amide_Incomplete->Amide_Purification No Amide_Sol_1 Use Stronger Coupling Reagent Ensure Anhydrous Conditions Amide_Incomplete->Amide_Sol_1 Yes Amide_Sol_2 Choose Method to Avoid Problematic Byproducts (e.g., Acid Chloride) Amide_Purification->Amide_Sol_2 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Fagaramide solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

Fagaramide Solubility Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of this compound in common laboratory solvents. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring alkamide compound found in various plants of the Zanthoxylum genus.[1] It has been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[2][3][4][5]

Q2: In which common laboratory solvents is this compound soluble?

Q3: Are there any general solubility considerations for amide compounds like this compound?

A3: Yes, as an amide, this compound's solubility is influenced by its ability to form hydrogen bonds. Generally, amides are more soluble in polar solvents. The presence of both hydrogen bond donors (N-H group) and acceptors (C=O group) in primary and secondary amides contributes to their solubility characteristics. However, the overall solubility is also dependent on the size and nature of the rest of the molecule.

Troubleshooting Guide

Researchers may encounter challenges when dissolving this compound. This guide provides potential solutions to common issues.

Issue Potential Cause Troubleshooting Steps
This compound is not dissolving in the chosen solvent. - The solvent may not be appropriate for this compound's chemical structure.- The concentration may be too high, exceeding the solubility limit.- The dissolution process may be slow.- Try a different solvent. For amide compounds, polar solvents like DMSO, DMF, or alcohols are often effective.- Reduce the concentration of this compound.- Gently heat the solution while stirring. Sonication can also aid in dissolution.
Precipitation occurs after initial dissolution. - The solution may be supersaturated.- The temperature of the solution has decreased, reducing solubility.- The solvent is evaporating, increasing the concentration.- Ensure the working concentration is below the known solubility limit at the experimental temperature.- Maintain a constant temperature during the experiment.- Keep the container tightly sealed to prevent solvent evaporation.
Inconsistent results in biological assays. - Incomplete dissolution of this compound.- Degradation of the compound in the solvent.- Visually inspect the stock solution for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.

Experimental Protocols

Protocol for Determining Thermodynamic (Equilibrium) Solubility of this compound

This protocol outlines a general procedure for determining the equilibrium solubility of this compound using the shake-flask method, which is considered a reliable method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess this compound prep_solvent Add known volume of solvent prep_compound->prep_solvent to create a suspension shake Agitate at constant temperature (24-72 hours) prep_solvent->shake settle Allow excess solid to settle shake->settle sample Collect supernatant settle->sample filter Filter to remove solids sample->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify solubility Determine Solubility (mg/mL or µg/mL) quantify->solubility

References

Overcoming challenges in the purification of Fagaramide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Fagaramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, isolation, and purification of this bioactive compound.

Troubleshooting Guide

This guide addresses common challenges in this compound purification in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Inefficient extraction from the plant matrix.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Consider increasing the extraction time or using a more exhaustive extraction method like Soxhlet extraction.[1][2] - Optimize the solvent system. While hexane is commonly used, a slightly more polar solvent or a mixture (e.g., dichloromethane/methanol) may improve extraction efficiency depending on the specific plant source.[3]
Low Yield of Purified this compound Suboptimal chromatographic separation.- Carefully select the mobile phase gradient for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.[1][4] - Ensure proper packing of the chromatography column to avoid channeling. - Monitor fractions closely using Thin Layer Chromatography (TLC) to prevent premature pooling or loss of the target compound.
Co-elution of Impurities Similar polarities of this compound and other phytochemicals.- Pellitorine is a common co-eluting impurity.[1][4] - Employ multiple chromatographic steps with different stationary or mobile phases (e.g., normal-phase followed by reversed-phase chromatography). - Consider preparative High-Performance Liquid Chromatography (HPLC) for final polishing if high purity is required.
Degradation of this compound Instability of the compound under certain conditions.- this compound, as an alkylamide, may be susceptible to degradation under harsh pH or high temperatures. It is advisable to conduct purification at or near neutral pH and avoid excessive heat. - Protect the compound from prolonged exposure to UV light, as related Zanthoxylum alkylamides have been shown to degrade under such conditions.
Difficulty in Crystallization Presence of minor impurities inhibiting crystal formation.- Re-purify the amorphous solid or oil using a different chromatographic technique to remove residual impurities. - Try different solvent systems for recrystallization (e.g., hexane/ethyl acetate, acetone).

Frequently Asked Questions (FAQs)

Q1: What is the typical source of this compound for purification?

A1: this compound is a naturally occurring amide that is commonly isolated from various species of the Zanthoxylum plant genus, also known as Fagara.[1][2][3] The stem bark is a frequently used part of the plant for extraction.[1][2]

Q2: What is the general workflow for this compound purification?

A2: The general workflow involves:

  • Extraction: Typically, a Soxhlet extraction of the dried, powdered plant material with a non-polar solvent like hexane.[1][2][4]

  • Fractionation: The crude extract is then subjected to column chromatography.

  • Purification: Elution with a gradient of increasing polarity, commonly a mixture of hexane and ethyl acetate, separates this compound from other constituents.[1][4]

  • Characterization: The purified compound is identified and its structure confirmed using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.[1][4]

Q3: What are some common analytical techniques to assess the purity of this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the purity of a compound and quantifying any impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample.[7]

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to identify and quantify impurities.[5][6]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of a purification.

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic (anticancer) effects.[1][3][8][9] This makes it a compound of interest for drug discovery and development.

Data on this compound Purification

The following table summarizes representative data on the purification of this compound from Zanthoxylum species as reported in the literature.

Plant Source Extraction Method Purification Method Reported Yield Purity Assessment Reference
Zanthoxylum zanthoxyloidesSoxhlet extraction with hexaneColumn chromatography (hexane:ethyl acetate gradient)Not explicitly quantifiedSpectroscopic analysis (IR, NMR)[1][4]
Alstonia booneiDichloromethane/methanol (1:1) extractionRepeated chromatographic separationNot explicitly quantifiedSpectroscopic analysis (NMR)[3]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Zanthoxylum Stem Bark
  • Preparation of Plant Material: Air-dry the stem bark of the Zanthoxylum species and grind it into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place approximately 500 g of the powdered bark into a large cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Fill a round-bottom flask with 1.5 L of n-hexane.

    • Assemble the Soxhlet apparatus and heat the flask to the boiling point of hexane.

    • Continue the extraction for at least 48-72 hours, or until the solvent in the extractor runs clear.[2]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask and concentrate the hexane extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

    • Dry the crude extract completely under a vacuum.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass chromatography column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully layer the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 20-25 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC, using a suitable mobile phase (e.g., 8:2 hexane:ethyl acetate).

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound with the Rf value corresponding to this compound.

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound, which may appear as a white crystalline solid.

Visualizations

experimental_workflow plant_material Powdered Zanthoxylum Stem Bark extraction Soxhlet Extraction (n-Hexane) plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_this compound Purified this compound tlc_analysis->pure_this compound Pool Pure Fractions characterization Spectroscopic Characterization (NMR, MS, IR) pure_this compound->characterization

Caption: Experimental workflow for the extraction and purification of this compound.

proposed_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound IKK IKK This compound->IKK Inhibition (?) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Transcription

Caption: Proposed anti-inflammatory/apoptotic signaling pathway for this compound.

References

Identifying and minimizing byproducts in Fagaramide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts during the synthesis of Fagaramide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the main reaction steps?

A1: A widely used method for synthesizing this compound involves a two-step process. The first step is a Knoevenagel condensation of piperonal with a suitable active methylene compound to form 3-(1,3-benzodioxol-5-yl)acrylic acid. This is followed by an amide coupling reaction between the resulting acrylic acid derivative and N-isobutylamine to yield this compound.

Q2: What are the potential byproducts I should be aware of during this compound synthesis?

A2: Byproducts can arise from both the Knoevenagel condensation and the amide coupling steps. In the Knoevenagel condensation, potential byproducts include unreacted starting materials and products from self-condensation of piperonal. The amide coupling step can generate several byproducts, such as N-acylurea, guanidinium compounds, and residual coupling agents or their urea byproducts.[1][2]

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: The most effective analytical techniques for identifying and quantifying byproducts in your this compound synthesis are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC-UV allows for the separation and quantification of different components in your mixture, while NMR provides detailed structural information to identify unknown impurities.

Q4: What general strategies can I employ to minimize byproduct formation?

A4: To minimize byproducts, it is crucial to optimize reaction conditions. This includes controlling the reaction temperature, carefully choosing your solvent, and managing the order and rate of reagent addition.[1][2] For the amide coupling step, using additives like 1-hydroxybenzotriazole (HOBt) can help suppress side reactions.[1][5] Thorough purification of intermediates and the final product is also essential.

Troubleshooting Guides

Problem 1: Low yield and multiple spots on TLC after Knoevenagel Condensation
  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC.

      • Verify the purity and reactivity of your starting materials (piperonal and the active methylene compound).

      • Consider increasing the reaction temperature, but be cautious as this may also promote side reactions.

  • Possible Cause 2: Self-condensation of piperonal.

    • Troubleshooting:

      • Use a mild base as a catalyst to avoid strong basic conditions that can promote self-condensation.[6]

      • Maintain a controlled reaction temperature; avoid excessive heat.

  • Possible Cause 3: Formation of Michael addition byproducts.

    • Troubleshooting:

      • Optimize the stoichiometry of the reactants to avoid a large excess of the active methylene compound.

      • Control the reaction time, as longer reaction times can sometimes lead to the formation of addition products.

Problem 2: Presence of significant impurities after amide coupling with EDC/HOBt
  • Possible Cause 1: Formation of N-acylurea byproduct.

    • Troubleshooting:

      • This stable byproduct forms from an O-to-N migration of the activated carboxylic acid.[1] To minimize its formation, maintain a low reaction temperature (e.g., 0 °C) during the activation of the carboxylic acid with EDC.

      • Add the N-isobutylamine to the reaction mixture shortly after the activation of the carboxylic acid.

  • Possible Cause 2: Unreacted starting materials and residual coupling agents.

    • Troubleshooting:

      • Ensure the use of appropriate stoichiometry. A slight excess of the amine and coupling agents may be necessary to drive the reaction to completion, but a large excess should be avoided.

      • EDC and its urea byproduct are water-soluble, allowing for their removal through an aqueous workup.[5][7] Perform washes with dilute acid (e.g., 0.1 M HCl) and then a base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials and byproducts.[7]

  • Possible Cause 3: Formation of guanidinium byproducts.

    • Troubleshooting:

      • This can occur when the amine reacts directly with the coupling reagent.[2] To prevent this, activate the carboxylic acid with EDC/HOBt first, before adding the N-isobutylamine.[7]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and their Identification

Byproduct NameFormation StepIdentification MethodKey Diagnostic Signal
Unreacted PiperonalKnoevenagel CondensationHPLC-UV, NMRAldehyde proton signal in ¹H NMR (~9.8 ppm)
N-acylureaAmide CouplingHPLC-UV, NMR, LC-MSCharacteristic signals in NMR and a distinct molecular ion peak in MS
EDC-ureaAmide CouplingHPLC-UV, NMRWater-soluble, can be identified in the aqueous layer after workup
Unreacted 3-(1,3-benzodioxol-5-yl)acrylic acidAmide CouplingHPLC-UV, NMRCarboxylic acid proton signal in ¹H NMR (~12 ppm)
Unreacted N-isobutylamineAmide CouplingHPLC-UV, NMRCharacteristic isobutyl signals in ¹H NMR

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Gradient Program:

    • Start with 30% acetonitrile and hold for 2 minutes.

    • Ramp to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 320 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the prepared sample. The retention time of this compound and any byproducts can be determined by running standards of the starting materials and the purified product.

Protocol 2: ¹H NMR for Identification of Byproducts
  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • This compound: Look for the characteristic signals of the trans-olefinic protons (a pair of doublets with a large coupling constant, J ≈ 15 Hz), the aromatic protons of the piperonyl group, and the signals for the isobutyl group.[8]

    • Piperonal: A sharp singlet for the aldehyde proton around 9.8 ppm.

    • 3-(1,3-benzodioxol-5-yl)acrylic acid: A broad singlet for the carboxylic acid proton, typically above 10 ppm.

    • N-acylurea: The appearance of additional, often complex, signals in the aliphatic and aromatic regions, which can be confirmed with 2D NMR techniques (like HMBC and HSQC) and mass spectrometry.

Visualizations

Fagaramide_Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Amide Coupling Piperonal Piperonal AcrylicAcid 3-(1,3-benzodioxol-5-yl)acrylic acid Piperonal->AcrylicAcid Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->AcrylicAcid Base Base Catalyst Base->AcrylicAcid Byproduct1 Condensation Byproducts AcrylicAcid->Byproduct1 Side Reactions AcrylicAcid->AcrylicAcid_ref Isobutylamine N-isobutylamine This compound This compound Isobutylamine->this compound CouplingAgent Coupling Agent (e.g., EDC/HOBt) CouplingAgent->this compound Byproduct2 Amide Coupling Byproducts This compound->Byproduct2 Side Reactions AcrylicAcid_ref->this compound Amide Bond Formation Byproduct_Formation_Amide_Coupling ActivatedAcid Activated Carboxylic Acid (O-acylisourea intermediate) This compound This compound (Desired Product) ActivatedAcid->this compound Nucleophilic Attack by Amine NAcylurea N-acylurea (Byproduct) ActivatedAcid->NAcylurea O -> N Migration (Side Reaction) Amine N-isobutylamine Amine->this compound Guanidinium Guanidinium Byproduct Amine->Guanidinium Side Reaction with Coupling Reagent CouplingReagent EDC CouplingReagent->Guanidinium

References

Technical Support Center: Optimizing HPLC-UV Methods for Fagaramide Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for Fagaramide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on methodology, troubleshooting, and frequently asked questions.

I. Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound in a question-and-answer format.

Problem CategoryQuestionPossible CausesSuggested Solutions
Peak Shape Issues Q1: Why is my this compound peak showing tailing? 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Low Mobile Phase pH: If this compound is basic, a low pH can cause interactions with the stationary phase. 4. Column Degradation: Loss of stationary phase or contamination.1. Dilute the sample and re-inject. 2. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. 3. Increase the pH of the mobile phase slightly, ensuring it remains within the column's stable range. 4. Flush the column with a strong solvent or replace it if necessary.
Q2: My this compound peak is broad, resulting in poor resolution. What should I do? 1. Extra-column Volume: Large internal diameter or long tubing between the injector, column, and detector. 2. Inappropriate Mobile Phase: The solvent strength may be too low, or the sample solvent may be stronger than the mobile phase. 3. Column Contamination: Buildup of matrix components on the column.1. Use tubing with a smaller internal diameter and minimize its length. 2. Increase the organic solvent percentage in the mobile phase. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 3. Implement a column washing step after each run or use a guard column.
Retention Time Variability Q3: The retention time for this compound is shifting between injections. Why? 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of the volatile organic component. 2. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. 3. Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty seals. 4. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Use a high-quality HPLC system with a reliable solvent mixing unit. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and purge the pump. Check pump seals for wear. 4. Ensure the column is equilibrated for at least 30 minutes with the mobile phase before the first injection.
Baseline & Sensitivity Issues Q4: I'm observing a noisy or drifting baseline. What could be the cause? 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Detector Lamp Issue: The UV lamp may be nearing the end of its life. 3. Air Bubbles in Detector: Inadequate degassing of the mobile phase. 4. Column Bleed: Degradation of the stationary phase at extreme pH or temperature.1. Use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use. 2. Check the lamp's energy output and replace it if it's low. 3. Degas the mobile phase using sonication or an online degasser. 4. Operate within the recommended pH and temperature range for your column.
Q5: The sensitivity for this compound is low. How can I improve it? 1. Suboptimal Detection Wavelength: The selected wavelength is not at the absorbance maximum of this compound. 2. Low Injection Volume/Concentration: Insufficient amount of analyte being introduced. 3. Dirty Detector Flow Cell: Contamination in the flow cell can scatter light and reduce the signal.1. Determine the absorbance maximum (λmax) of this compound in your mobile phase using a UV-Vis spectrophotometer or a diode array detector. A wavelength of 254 nm is commonly effective. 2. Increase the injection volume or concentrate the sample, being mindful of potential column overload. 3. Flush the flow cell with an appropriate cleaning solution as per the manufacturer's instructions.

II. Frequently Asked Questions (FAQs)

Sample Preparation

  • Q: What is a reliable method for extracting this compound from plant material (e.g., Zanthoxylum zanthoxyloides stem bark)?

    • A: A common and effective method is Soxhlet extraction. The pulverized, dried plant material can be extracted with a non-polar solvent like hexane for an extended period (e.g., 72 hours) to efficiently isolate this compound and other alkylamides.[1]

  • Q: What solvent should I use to dissolve my extract for HPLC injection?

    • A: For reversed-phase HPLC, it is crucial to dissolve your sample in a solvent that is of similar or weaker strength than your initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the initial mobile phase is 90% water) can lead to peak distortion. A mixture of acetonitrile and water is often a good starting point.

  • Q: Do I need to filter my samples before injection?

    • A: Yes, it is highly recommended to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. This prevents particulates from clogging the HPLC system, including tubing, the injector, and the column frit, which can cause high backpressure and system damage.

Method Development & Optimization

  • Q: What type of HPLC column is best for this compound analysis?

    • A: A C18 reversed-phase column is the most common and suitable choice for separating alkylamides like this compound. Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are widely used and provide good resolution.

  • Q: What is a good starting mobile phase for this compound?

    • A: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile is typically effective. A common starting point is a gradient from a higher aqueous percentage to a higher organic percentage.

  • Q: How can I confirm the identity of the this compound peak in a complex extract?

    • A: The most reliable method is to compare the retention time and UV spectrum of your peak with that of a certified this compound reference standard. If a standard is unavailable, techniques like HPLC-MS (Mass Spectrometry) can be used to confirm the identity based on the mass-to-charge ratio of the compound.

Stability & Degradation

  • Q: Is this compound stable under typical laboratory conditions?

    • A: Stability can be influenced by factors like pH, temperature, and light exposure. To ensure the accuracy of your quantitative analysis, it is important to conduct stability studies on your samples and standard solutions.

  • Q: How do I perform a forced degradation study for this compound?

    • A: Forced degradation studies, as outlined by ICH guidelines, are essential for developing a stability-indicating method.[2][3][4][5][6][7] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. The HPLC method is then evaluated to ensure it can separate the intact this compound from these degradants.

    Stress ConditionTypical Reagents and Conditions
    Acid Hydrolysis 0.1 M HCl, reflux at 60-80°C for several hours.[5]
    Base Hydrolysis 0.1 M NaOH, reflux at 60-80°C for several hours.[5]
    Oxidation 3-30% H₂O₂, room temperature or slightly elevated, for up to 24 hours.
    Thermal Degradation Heat solution or solid sample at 60-80°C.
    Photolytic Degradation Expose solution to UV light (e.g., 254 nm) and visible light.[8]

III. Experimental Protocols & Data

Protocol 1: Extraction of this compound from Zanthoxylum zanthoxyloides Stem Bark
  • Preparation: Air-dry the stem bark of Z. zanthoxyloides and grind it into a fine powder.

  • Extraction: Weigh approximately 1 kg of the pulverized bark and place it in a Soxhlet apparatus.

  • Solvent: Use hexane as the extraction solvent.

  • Duration: Perform the extraction continuously for 72 hours.[1]

  • Concentration: After extraction, evaporate the hexane solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract containing this compound.[1]

  • Sample Preparation for HPLC: Accurately weigh a portion of the dried extract and dissolve it in a suitable solvent (e.g., methanol or an acetonitrile/water mixture). Filter the solution through a 0.22 µm syringe filter before injection.

Table 1: Recommended HPLC-UV Parameters for this compound Analysis
ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds like this compound.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and resolution for amide compounds.
Mobile Phase B AcetonitrileCommon organic solvent providing good elution strength for reversed-phase HPLC.
Gradient Elution Start with a high percentage of A (e.g., 70-90%) and gradually increase BAllows for the elution of compounds with a range of polarities and ensures this compound is well-resolved from other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds and conjugated systems present in this compound.
Injection Volume 10 - 20 µLA typical volume that balances sensitivity with the risk of column overload.

IV. Visualized Workflows and Logic

Diagram 1: General Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plant Material (Z. zanthoxyloides) grind Grinding & Drying start->grind extract Soxhlet Extraction (Hexane) grind->extract concentrate Evaporation & Reconstitution extract->concentrate filter Syringe Filtration (0.22 µm) concentrate->filter hplc HPLC Injection filter->hplc Inject Sample separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing detection->data

Caption: Workflow from plant sample preparation to HPLC-UV analysis.

Diagram 2: Troubleshooting Logic for Peak Tailing

cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Peak Tailing Observed cause1 Column Overload? start->cause1 cause2 Secondary Interactions? cause1->cause2 No sol1 Dilute Sample cause1->sol1 Yes cause3 Column Degradation? cause2->cause3 No sol2 Adjust Mobile Phase pH or Use End-capped Column cause2->sol2 Yes sol3 Flush or Replace Column cause3->sol3 Yes

Caption: A logical approach to diagnosing and solving peak tailing issues.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Fagaramide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and bioactivity testing of Fagaramide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented for easy interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may lead to lower-than-expected biological activity of your synthesized this compound.

Q1: My synthesized this compound shows significantly lower bioactivity compared to literature values. What are the potential causes?

A1: Low bioactivity of synthesized this compound can stem from several factors throughout the synthesis, purification, and testing workflow. The primary areas to investigate are:

  • Compound Identity and Purity: The synthesized compound may not be this compound or could be contaminated with impurities that interfere with its activity.

  • Stereochemistry: The biological activity of this compound is attributed to the trans-isomer. The presence of the less active cis-isomer can significantly reduce the overall bioactivity.

  • Compound Degradation: this compound may be unstable under your experimental or storage conditions.

  • Assay Conditions: The experimental setup for your bioactivity assay may not be optimal, or your compound may have poor solubility in the assay medium.

  • Inaccurate Quantification: The concentration of your this compound stock solution may be incorrect.

The following sections will delve into troubleshooting each of these points.

Q2: How can I confirm the chemical identity and purity of my synthesized this compound?

A2: Proper characterization is crucial. You should use a combination of analytical techniques to confirm the structure and assess the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound. Compare your spectra with literature data to ensure all expected peaks are present and chemical shifts are correct.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A pure sample should ideally show a single peak. It can also be used to separate cis and trans isomers.

Troubleshooting Workflow for Identity and Purity Issues

start Low Bioactivity Observed check_nmr Acquire 1H and 13C NMR Spectra start->check_nmr compare_nmr Compare spectra to literature data. Do they match? check_nmr->compare_nmr check_ms Acquire High-Resolution Mass Spectrum compare_nmr->check_ms Yes synthesis_issue Potential issue in synthesis. Review reaction scheme and starting materials. compare_nmr->synthesis_issue No compare_ms Does the molecular weight match this compound? check_ms->compare_ms check_hplc Run Analytical HPLC compare_ms->check_hplc Yes compare_ms->synthesis_issue No is_pure Is the sample >95% pure? check_hplc->is_pure repurify Repurify the compound (e.g., column chromatography, recrystallization, or preparative HPLC) is_pure->repurify No proceed Compound identity and purity confirmed. Proceed to other troubleshooting steps. is_pure->proceed Yes recharacterize Re-characterize the purified compound repurify->recharacterize recharacterize->check_hplc

Caption: Troubleshooting workflow for confirming compound identity and purity.

Q3: My NMR spectrum looks complex, and HPLC shows two major peaks. What could be the issue?

A3: This is a strong indication of the presence of both trans - and cis -isomers of this compound. The double bond in the acrylamide moiety can exist in either configuration. The trans-isomer is generally the thermodynamically more stable and biologically active form.

Troubleshooting Steps:

  • Isomer Separation: Use preparative HPLC to separate the two isomers.

  • Isomer Identification: Characterize each isomer separately using NMR. The coupling constant (J-value) for the vinylic protons in the 1H NMR spectrum can distinguish between the cis and trans isomers. The trans isomer will have a larger coupling constant (typically around 15-18 Hz) compared to the cis isomer (around 10-12 Hz).

  • Bioactivity Testing of Pure Isomers: Test the bioactivity of the purified trans-isomer.

Q4: How can I avoid the formation of the cis-isomer during synthesis?

A4: The Knoevenagel condensation step is crucial for establishing the stereochemistry of the double bond. To favor the formation of the trans-isomer:

  • Reaction Conditions: The Doebner modification of the Knoevenagel condensation, which uses pyridine as a base and solvent, often favors the formation of the trans-isomer through a thermodynamically controlled process that includes decarboxylation.

  • Purification: If a mixture of isomers is formed, it is often possible to selectively crystallize the trans-isomer, or as mentioned, separate the isomers using chromatography.

Q5: My compound is pure trans-Fagaramide, but the bioactivity is still low. Could it be degrading?

A5: Yes, compound stability is a critical factor. Amide bonds can be susceptible to hydrolysis, especially under acidic or basic conditions. The double bond and the aromatic ring can also be prone to oxidation.

Stability Testing Protocol:

  • Prepare solutions of your this compound in the same solvent and at the same concentration used for your bioactivity assays.

  • Incubate the solutions under different conditions:

    • Room temperature for various time points (e.g., 0, 24, 48, 72 hours).

    • 37°C (typical cell culture temperature) for the duration of your assay.

    • Refrigerated (4°C) as a control.

    • Exposure to light vs. dark conditions.

  • At each time point, analyze the samples by HPLC to check for the appearance of degradation products and a decrease in the main this compound peak.

If degradation is observed, consider the following:

  • Storage: Store your stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Assay Duration: If the compound is unstable at 37°C, try to minimize the incubation time in your bioactivity assay if possible.

Q6: I'm still observing low bioactivity. How can I troubleshoot my bioactivity assay?

A6: Several factors within the assay itself can lead to misleading results.

  • Solubility: this compound is a relatively nonpolar molecule and may have poor solubility in aqueous cell culture media. This can lead to precipitation of the compound and a lower effective concentration.

    • Troubleshooting:

      • Visually inspect your assay plates under a microscope for any signs of compound precipitation.

      • Use a small percentage of a co-solvent like DMSO to prepare your stock solutions. However, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

      • Perform a solubility test to determine the maximum soluble concentration of this compound in your assay medium.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at the optimal density for the specific assay. Over-confluent or unhealthy cells can respond differently to treatments.

  • Assay-Specific Issues:

    • MTT/XTT Assays: Some compounds can interfere with the tetrazolium dyes used in these assays, leading to inaccurate readings. Run a control with your compound in cell-free medium to check for any direct reduction of the dye.

    • Target Expression: If you are testing for activity against a specific molecular target, ensure that the cell line you are using expresses that target at a sufficient level.

Experimental Workflow for Bioactivity Assay Troubleshooting

start Low Bioactivity with Pure Compound check_solubility Check for Compound Precipitation in Assay Medium start->check_solubility is_soluble Is the compound fully dissolved? check_solubility->is_soluble adjust_solvent Optimize solvent system (e.g., adjust DMSO concentration). Perform solubility test. is_soluble->adjust_solvent No check_cell_health Verify Cell Health and Seeding Density is_soluble->check_cell_health Yes retest_activity Retest Bioactivity with Optimized Conditions adjust_solvent->retest_activity cells_ok Are cells healthy and at the correct density? check_cell_health->cells_ok optimize_cells Optimize cell culture conditions (passage number, seeding density). cells_ok->optimize_cells No assay_specific Investigate Assay-Specific Artifacts cells_ok->assay_specific Yes optimize_cells->retest_activity run_controls Run cell-free controls and verify target expression. assay_specific->run_controls assay_ok Are there any assay interferences? run_controls->assay_ok re_evaluate_assay Consider alternative bioactivity assays. assay_ok->re_evaluate_assay Yes assay_ok->retest_activity No re_evaluate_assay->retest_activity end Bioactivity Confirmed retest_activity->end

Caption: A logical workflow for troubleshooting bioactivity assay issues.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound and its derivatives against various cancer cell lines. Use this data as a benchmark for your own experiments. Note that IC50 values can vary between different laboratories and experimental conditions.

CompoundCell LineActivity TypeIC50 (µM)Reference
This compoundCCRF-CEM (Leukemia)Cytotoxicity< 50[1]
This compound DerivativeCEM/ADR5000 (Multidrug-resistant Leukemia)Cytotoxicity< 50[1]

Note: The available literature primarily reports moderate cytotoxicity for this compound, with specific IC50 values often not detailed. The provided data is for this compound and a derivative, indicating a general range of expected activity.

Experimental Protocols

Protocol 1: Synthesis of trans-Fagaramide

This protocol is based on a two-step synthesis involving a Knoevenagel condensation followed by a peptide coupling.

Step 1: Knoevenagel Condensation to form 3-(benzo[d][2][3]dioxol-5-yl)acrylic acid

  • To a solution of piperonal (1 equivalent) in pyridine, add malonic acid (1.5 equivalents).

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Filter the resulting precipitate, wash with cold water, and dry to yield the acrylic acid derivative.

Step 2: Peptide Coupling to form trans-Fagaramide

  • Dissolve the acrylic acid derivative from Step 1 (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the mixture at 0°C for 30 minutes.

  • Add isobutylamine (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure trans-Fagaramide.

Protocol 2: Cytotoxicity Assessment using the MTT Assay
  • Cell Seeding: Seed your target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of your synthesized this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation with MTT: Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Signaling Pathway

This compound has been reported to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway and Potential Interaction with this compound

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (like TNF-α or LPS), the IKK complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα or by inhibiting the phosphorylation of the p65 subunit of NF-κB.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α / LPS TNFR Receptor TNF->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive sequesters IkB_p P-IκBα IkB->IkB_p p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active releases This compound This compound This compound->IKK inhibits degradation Proteasomal Degradation IkB_p->degradation p65_n p65 DNA DNA p65_n->DNA p50_n p50 p50_n->DNA NFkB_active->p65_n NFkB_active->p50_n Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

References

Preventing degradation of Fagaramide during storage

Author: BenchChem Technical Support Team. Date: November 2025

to assist researchers, scientists, and drug development professionals in preventing the degradation of Fagaramide during storage and throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring alkamide found in various Zanthoxylum species. It possesses a range of biological activities and is of interest in drug discovery. Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities.

Q2: What are the primary factors that can cause this compound degradation?

Based on its chemical structure, which includes an amide bond, a methylenedioxy group, and a carbon-carbon double bond, this compound is potentially susceptible to degradation under the following conditions:

  • Hydrolysis: Acidic or basic conditions can catalyze the cleavage of the amide bond.

  • Oxidation: The double bond and the methylenedioxy group can be susceptible to oxidative degradation.

  • Photodegradation: Exposure to UV or visible light may induce isomerization or other photochemical reactions.

  • Thermal Stress: High temperatures can accelerate the rate of degradation.

Q3: What are the recommended storage conditions for solid this compound?

To minimize degradation, solid this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CReduces the rate of potential degradation reactions.
Light Protected from light (e.g., in an amber vial)Prevents potential photodegradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis.

Q4: How should I prepare and store this compound solutions?

This compound solutions are generally less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, follow these guidelines:

ParameterRecommendationRationale
Solvent Use aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile)Minimizes the risk of hydrolysis.
Temperature ≤ -20°CSlows down degradation in solution.
Light Protected from lightPrevents photodegradation.
Storage Duration As short as possible (ideally < 24 hours)Minimizes the extent of degradation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of biological activity in an old batch of this compound. Degradation of the compound.Purchase a new, certified batch of this compound. Implement proper storage conditions for all new materials.
Appearance of unexpected peaks in HPLC analysis of a this compound sample. Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Store the sample under recommended conditions to prevent further degradation.
Inconsistent results between experiments using the same this compound stock solution. Degradation of this compound in the stock solution over time.Prepare fresh stock solutions for each experiment. If a stock solution must be used over a short period, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
Discoloration of solid this compound. Potential oxidation or other degradation.Do not use the discolored material. Discard and obtain a fresh supply. Review storage conditions to ensure they are optimal.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound and the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the solid this compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using LC-MS and/or NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Visualizations

G cluster_storage Recommended Storage cluster_conditions Storage Conditions cluster_degradation Degradation Pathways Solid Solid this compound Temp Temperature (-20°C) Solid->Temp Light Light Protection Solid->Light Atmosphere Inert Atmosphere Solid->Atmosphere Moisture Low Moisture Solid->Moisture Solution This compound Solution Solution->Temp Solution->Light Hydrolysis Hydrolysis Temp->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Atmosphere->Oxidation Moisture->Hydrolysis

Caption: Logical relationships for this compound storage and degradation.

G cluster_workflow Forced Degradation Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Withdraw and Neutralize (if necessary) Samples Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize End Identify Degradation Pathways Characterize->End G This compound This compound C₁₄H₁₇NO₃ Amide_cleavage Amide Bond Cleavage Acid/Base Hydrolysis This compound->Amide_cleavage H₂O, H⁺/OH⁻ Double_bond_oxidation Double Bond Oxidation Oxidation This compound->Double_bond_oxidation [O] Methylenedioxy_cleavage Methylenedioxy Ring Opening Strong Acid/Oxidation This compound->Methylenedioxy_cleavage H⁺/[O] Piperonylic_acid Piperonylic Acid C₈H₆O₄ Amide_cleavage->Piperonylic_acid Isobutylamine Isobutylamine C₄H₁₁N Amide_cleavage->Isobutylamine Epoxide Epoxide Derivative Double_bond_oxidation->Epoxide Catechol Catechol Derivative Methylenedioxy_cleavage->Catechol

Best practices for handling and storing Fagaramide powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Fagaramide powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a naturally occurring alkamide compound found in various plants of the Zanthoxylum genus. It is known for its potential biological activities, including antimicrobial and cytotoxic effects. Its chemical formula is C14H17NO3, with a molar mass of approximately 247.29 g/mol .

2. What are the main hazards associated with this compound powder?

According to safety data sheets, this compound is harmful if swallowed and is suspected of causing genetic defects.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow all safety guidelines.

3. How should this compound powder be stored?

This compound powder should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents or strong bases.[1][2] The product is chemically stable under standard ambient conditions (room temperature).[1] It is recommended to store it in a locked cabinet or facility to restrict access.[1][2]

4. What are the known biological activities of this compound?

Research has shown that this compound exhibits a range of biological activities, including:

  • Antimicrobial activity: It has demonstrated effects against various pathogens.

  • Cytotoxicity: this compound has shown moderate cytotoxic activity against certain cancer cell lines, including multidrug-resistant leukemia cells.[3][4] Some studies suggest that extracts from plants containing this compound can induce apoptosis and cell cycle arrest in cancer cells.[5]

Handling and Storage Best Practices

Parameter Recommendation Rationale
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.To prevent skin and eye contact, and ingestion.
Handling Area Handle in a well-ventilated area or a chemical fume hood.To minimize inhalation of the powder.
Dispensing Avoid generating dust when weighing and handling the powder.Fine powders can be easily inhaled and may pose a dust explosion hazard under intense heating.[1]
Storage Container Keep in the original, tightly sealed container.To prevent contamination and degradation from moisture and air.
Storage Temperature Store at room temperature (unless otherwise specified by the supplier).The product is chemically stable at ambient temperatures.[1]
Incompatible Materials Store away from strong oxidizing agents and strong bases.[2]To prevent chemical reactions that could degrade the compound.
Disposal Dispose of contents and container to an approved waste disposal plant.[1][2]To comply with safety and environmental regulations.

Experimental Protocols

Preparation of a this compound Stock Solution (General Protocol)

Note: The optimal solvent and concentration may vary depending on the specific experimental requirements. It is recommended to perform a small-scale solubility test first.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tared tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Powder is clumping or caking. Absorption of moisture from the air.Ensure the container is tightly sealed immediately after use. Store in a desiccator if the laboratory environment is humid.
Difficulty dissolving the powder. Low solubility in the chosen solvent.Try a different solvent or a co-solvent system. Gentle heating (e.g., 37°C) and vortexing can also help. For aqueous solutions, a small percentage of a surfactant like Tween 20 may improve solubility.
Precipitation of the compound in aqueous media. The compound is not fully dissolved in the stock solution, or the final concentration in the aqueous medium exceeds its solubility limit.Ensure the stock solution is fully dissolved before diluting. Decrease the final concentration of this compound in the assay. Maintain a low percentage of the organic solvent (e.g., DMSO <0.5%) in the final working solution.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Protect the stock solution from light and store it at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing aliquots.
Contamination of cell cultures. Non-sterile handling of the powder or stock solution.Prepare the stock solution in a sterile environment (e.g., a laminar flow hood). Filter-sterilize the stock solution through a 0.22 µm syringe filter if it is not possible to prepare it aseptically.

Quantitative Data Summary

Property Solvent/Condition Observation/Recommendation
Solubility DMSOGenerally used as a solvent for preparing stock solutions for in vitro assays.
Methanol/Dichloromethane (1:1)Used for the extraction of this compound from plant material, suggesting good solubility.[3]
WaterExpected to have low solubility.
Stability TemperatureStable at room temperature.[1] The effects of elevated temperatures on degradation have not been detailed.
LightAs a natural product, it is advisable to protect it from prolonged exposure to light to prevent potential photodegradation.
pHThe stability of this compound across different pH ranges has not been specified. As an amide, it may be susceptible to hydrolysis under strong acidic or basic conditions.

Signaling Pathway

While the precise signaling pathway of this compound-induced cytotoxicity is not fully elucidated, studies on extracts from the Zanthoxylum genus suggest an induction of apoptosis.[5] A generalized diagram of the apoptotic signaling pathway is presented below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) This compound->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Mitochondrion Mitochondrion Caspase8->Mitochondrion (via Bid) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

A generalized model of extrinsic and intrinsic apoptotic signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Fagaramide for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Fagaramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies. Our goal is to equip you with the knowledge to optimize the bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring alkamide found in plants of the Zanthoxylum genus.[1] Like many natural products, this compound's therapeutic potential can be limited by its physicochemical properties, which may lead to poor aqueous solubility and/or low membrane permeability, resulting in low and variable bioavailability after oral administration. Enhancing its bioavailability is crucial for obtaining reliable and reproducible results in in-vivo studies and for its potential development as a therapeutic agent.

Q2: I am observing high variability in my in-vivo experimental results. Could this be related to this compound's bioavailability?

High variability in in-vivo studies with orally administered this compound is a strong indicator of bioavailability issues. Poor solubility can lead to inconsistent dissolution in the gastrointestinal tract, and low permeability can result in erratic absorption. This can be influenced by factors such as diet, fasting state, and individual physiological differences in animal models. Addressing the formulation of this compound to improve its solubility and absorption is a key step to reduce this variability.

Q3: My initial in-vivo experiments with a simple suspension of this compound are showing low efficacy. What could be the reason?

Low efficacy despite a seemingly adequate dose is a classic sign of poor bioavailability. If this compound is not efficiently absorbed into the systemic circulation, it cannot reach its target site in sufficient concentrations to elicit a therapeutic effect. It is likely that the simple suspension is not providing adequate dissolution and absorption. You may need to explore formulation strategies to enhance its solubility and/or permeability.

Q4: What are the first steps I should take to assess the bioavailability of my current this compound formulation?

A pilot pharmacokinetic (PK) study in your animal model is a good starting point. This involves administering a known dose of your this compound formulation and collecting blood samples at various time points. Analysis of the plasma concentrations of this compound over time will provide you with key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the rate and extent of absorption.

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound for in-vitro and in-vivo studies.
  • Problem: this compound is poorly soluble in aqueous solutions, making it challenging to prepare stock solutions for in-vitro assays and formulations for in-vivo administration.

  • Troubleshooting Steps:

    • Co-solvents: For in-vitro studies, consider using a small percentage of a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to first dissolve this compound before diluting it in your aqueous buffer. Always run a vehicle control to ensure the solvent does not interfere with your assay. For in-vivo studies, co-solvents like propylene glycol and ethanol can be used, but their concentrations must be carefully controlled to avoid toxicity.[2]

    • pH adjustment: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the vehicle can significantly improve its solubility.[2]

    • Surfactants: The use of non-ionic surfactants such as Tweens (polysorbates) can help to wet the compound and improve its dissolution by forming micelles.[2]

Issue 2: Low and inconsistent plasma concentrations of this compound in pharmacokinetic studies.
  • Problem: After oral administration, the measured plasma concentrations of this compound are below the expected therapeutic range or show high inter-individual variability.

  • Troubleshooting Steps:

    • Formulation Enhancement: This is the most critical step. Simple suspensions are often inadequate for poorly soluble compounds. Consider the following formulation strategies:

      • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[3]

      • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can significantly improve its dissolution rate and apparent solubility.[4]

      • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.[5]

      • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[5]

    • Dose Escalation: While not a solution for poor bioavailability, a carefully designed dose-escalation study can help determine if a therapeutic window can be reached with the current formulation. However, this approach may be limited by potential toxicity at higher doses.

    • Route of Administration: If oral bioavailability remains a significant hurdle and the primary goal is to understand the systemic effects of this compound, consider an alternative route of administration for initial studies, such as intravenous (IV) or intraperitoneal (IP) injection. An IV administration will provide a baseline for 100% bioavailability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₃[6][7]
Molecular Weight247.29 g/mol [6][8]
Melting Point116-118 °C[6][9]
Calculated XLogP33.1[8]
Aqueous SolubilityData not available. Predicted to be low based on LogP.

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.Simple, well-established techniques (e.g., milling).Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.[3]
Solid Dispersions Drug is dispersed in a hydrophilic carrier, enhancing wettability and dissolution.Significant improvement in dissolution rate; can stabilize amorphous forms.Potential for recrystallization during storage; requires careful selection of carrier.[4]
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a lipid vehicle that forms an emulsion in the GI tract.Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.Can be complex to formulate; potential for GI side effects.[5]
Complexation (e.g., with Cyclodextrins) Forms a host-guest complex, with the hydrophobic drug inside the cyclodextrin cavity.Increases aqueous solubility and dissolution rate.Can be expensive; may not be suitable for all drug molecules.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.

  • Materials: this compound, a suitable stabilizer (e.g., a non-ionic surfactant like Polysorbate 80 or a polymer like PVP), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

    • Add the pre-suspension and the milling media to the milling chamber of a planetary ball mill or a bead mill.

    • Mill the suspension at a specified speed and for a defined duration. The optimal milling parameters (time, speed, bead size, and drug-to-bead ratio) need to be determined experimentally.

    • Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (typically < 500 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.

Protocol 2: In-Vivo Pharmacokinetic Study in a Rodent Model
  • Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration.

  • Materials: this compound formulation, appropriate animal model (e.g., Sprague-Dawley rats), oral gavage needles, blood collection tubes (e.g., with an anticoagulant like EDTA), centrifuge, analytical method for this compound quantification in plasma (e.g., LC-MS/MS).

  • Procedure:

    • Fast the animals overnight (with free access to water) before dosing.[10]

    • Administer a single oral dose of the this compound formulation via gavage. Record the exact time of administration.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples immediately to obtain plasma by centrifugation.

    • Store the plasma samples at -80 °C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

    • Plot the plasma concentration-time curve and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In-Vivo Evaluation cluster_analysis Data Analysis solubility Solubility Assessment formulation_strategy Select Enhancement Strategy solubility->formulation_strategy permeability Permeability Assessment (e.g., Caco-2) permeability->formulation_strategy formulation_dev Formulation & Characterization formulation_strategy->formulation_dev pk_study Pharmacokinetic Study formulation_dev->pk_study efficacy_study Efficacy Study pk_study->efficacy_study data_analysis Analyze PK & Efficacy Data pk_study->data_analysis efficacy_study->data_analysis decision Decision: Optimize or Proceed? data_analysis->decision decision->formulation_strategy Optimize

Caption: Experimental workflow for enhancing this compound bioavailability.

bioavailability_enhancement cluster_main Strategies to Enhance Bioavailability cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches main Poor Bioavailability of this compound (Low Solubility/Permeability) particle_size Particle Size Reduction (Micronization, Nanosuspension) main->particle_size solid_dispersion Solid Dispersions main->solid_dispersion complexation Complexation (Cyclodextrins) main->complexation salt_formation Salt Formation main->salt_formation prodrugs Prodrug Approach main->prodrugs lipid_based Lipid-Based Systems (SEDDS, Liposomes) main->lipid_based surfactants Use of Surfactants main->surfactants

Caption: Classification of bioavailability enhancement strategies.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Fagaramide and Pellitorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagaramide and Pellitorine are two naturally occurring isobutylamides that have garnered significant interest in the scientific community for their diverse biological activities. While structurally related, these compounds exhibit distinct pharmacological profiles, making them compelling candidates for drug discovery and development. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound and Pellitorine from various studies.

Table 1: Cytotoxic Activity (IC50 values)
CompoundCell LineActivityIC50 (µg/mL)IC50 (µM)Citation
Pellitorine HL60 (Human promyelocytic leukemia)Cytotoxic13.0~58.2[1]
MCF-7 (Human breast adenocarcinoma)Cytotoxic1.8~8.1
This compound CCRF-CEM (Human T-cell leukemia)CytotoxicNot specified< 50[2]
CEM/ADR5000 (Multidrug-resistant leukemia)CytotoxicNot specified< 50[2]

Note: IC50 values are the half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

A study directly comparing the antimicrobial activity of this compound and Pellitorine isolated from Zanthoxylum zanthoxyloides provides the most direct comparison.[3]

CompoundMicroorganismActivityMIC (µg/mL)
This compound Staphylococcus aureusAntibacterial> 200
Bacillus subtilisAntibacterial100
Escherichia coliAntibacterial> 200
Pseudomonas aeruginosaAntibacterial> 200
Candida albicansAntifungal50
Aspergillus nigerAntifungal100
Pellitorine Staphylococcus aureusAntibacterial50
Bacillus subtilisAntibacterial25
Escherichia coliAntibacterial> 200
Pseudomonas aeruginosaAntibacterial100
Candida albicansAntifungal25
Aspergillus nigerAntifungal50

Note: MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 105 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Pellitorine) and incubated for a further 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Resazurin Reduction Assay

This fluorometric assay also measures cell viability.

  • Cell Culture: Cells are cultured in 96-well plates and treated with the test compounds as described for the MTT assay.

  • Resazurin Addition: After the incubation period, 10 µL of resazurin solution (0.15 mg/mL in phosphate-buffered saline) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C.

  • Fluorescence Measurement: The fluorescence is measured with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. The IC50 value is determined from the resulting data.[2]

Antimicrobial Assay

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Signaling Pathways and Mechanisms of Action

This compound: Anti-inflammatory and Cytotoxic Effects

This compound has been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway is a crucial regulator of cellular processes including inflammation and apoptosis. This compound's cytotoxic effects are likely mediated through the induction of apoptosis, a programmed cell death mechanism.

Fagaramide_Signaling This compound This compound MAPK_Pathway MAPK Pathway (p38, ERK, JNK) This compound->MAPK_Pathway Inhibits Apoptosis Apoptosis (Programmed Cell Death) This compound->Apoptosis Induces Inflammation Inflammation (e.g., IL-6, TNF-α) MAPK_Pathway->Inflammation Promotes

This compound's modulation of MAPK and apoptosis.
Pellitorine: A Multifaceted Bioactive Compound

Pellitorine demonstrates a broader range of known mechanisms, including antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and inhibition of key inflammatory enzymes.[5]

1. TRPV1 Antagonism

TRPV1 is a non-selective cation channel involved in pain perception and inflammation. By acting as an antagonist, Pellitorine can block the influx of calcium ions, thereby reducing neuronal sensitization and inflammatory responses.[5]

Pellitorine_TRPV1_Pathway Pellitorine Pellitorine TRPV1 TRPV1 Channel Pellitorine->TRPV1 Antagonizes Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates Neuronal_Sensitization Neuronal Sensitization Ca_Influx->Neuronal_Sensitization Leads to Inflammation Inflammation Neuronal_Sensitization->Inflammation Contributes to

Pellitorine's antagonism of the TRPV1 channel.

2. Inhibition of iNOS and COX-2

Pellitorine has been reported to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. This inhibition is often mediated through the downregulation of the NF-κB and MAPK signaling pathways.

Pellitorine_Anti_Inflammatory_Pathway Pellitorine Pellitorine NFkB_MAPK NF-κB & MAPK Signaling Pathways Pellitorine->NFkB_MAPK Inhibits iNOS iNOS Expression NFkB_MAPK->iNOS Induces COX2 COX-2 Expression NFkB_MAPK->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Pellitorine's anti-inflammatory mechanism.

Summary and Future Directions

This compound and Pellitorine, while both being isobutylamides, exhibit distinct and promising biological activities. Pellitorine shows potent cytotoxic and broad-spectrum antimicrobial activity, with its mechanisms of action being relatively well-characterized, involving TRPV1 antagonism and inhibition of key inflammatory pathways. This compound also demonstrates cytotoxic and anti-inflammatory properties, primarily through the modulation of the MAPK pathway, although its precise molecular targets and mechanisms warrant further investigation.

The direct comparative data on their antimicrobial effects suggest Pellitorine may be a more potent antimicrobial agent against the tested strains. For cytotoxicity, both compounds show activity against cancer cell lines, but a direct comparative study across a wider range of cell lines would be beneficial.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms of this compound's cytotoxic and anti-inflammatory effects.

  • Conducting head-to-head comparative studies of this compound and Pellitorine across a broader range of biological assays.

  • Investigating the in vivo efficacy and safety of these compounds to translate the promising in vitro findings into potential therapeutic applications.

This guide provides a foundational comparison for researchers interested in these bioactive compounds. The detailed protocols and mechanistic insights aim to facilitate further research and development in harnessing the therapeutic potential of this compound and Pellitorine.

References

Fagaramide vs. Synthetic Antimicrobial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Fagaramide, a naturally occurring alkamide, with established synthetic antimicrobial agents. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in the discovery and development of new antimicrobial drugs.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of this compound and selected synthetic agents is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antibacterial Activity
MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Pseudomonas aeruginosa125[1]0.15 - 0.25[2]
Staphylococcus aureus250[1]0.5 - 0.6[3]
Salmonella typhi250[1]Not widely reported
Escherichia coli250[1]0.013 - 0.08[3]
Antifungal Activity
MicroorganismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Aspergillus flavus1064 - 128
Aspergillus fumigatus5>64 - 256
Aspergillus niger10>256

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method (for MIC Determination)

This method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

a. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent (this compound, ciprofloxacin, or fluconazole) is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold serial dilutions of the stock solution are made in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

b. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Each well containing the antimicrobial dilution is inoculated with 10 µL of the standardized microbial suspension.

  • A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

  • The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Method (for Antimicrobial Susceptibility Screening)

This method is used to qualitatively assess the antimicrobial activity of a substance.

a. Preparation of Agar Plates:

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is prepared and poured into sterile Petri dishes.

b. Inoculum Preparation and Seeding:

  • A standardized inoculum of the test microorganism (as described in the broth microdilution method) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.

c. Well Creation and Sample Addition:

  • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • A defined volume (e.g., 100 µL) of the antimicrobial agent solution (at a known concentration) is added to each well.

d. Incubation:

  • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 1-7 days for fungi.

e. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison antimicrobial Antimicrobial Agents (this compound & Synthetic) mic_assay Broth Microdilution Assay (Quantitative - MIC) antimicrobial->mic_assay diffusion_assay Agar Well Diffusion Assay (Qualitative) antimicrobial->diffusion_assay microorganism Microorganism Cultures (Bacteria & Fungi) microorganism->mic_assay microorganism->diffusion_assay media Growth Media (Broth & Agar) media->mic_assay media->diffusion_assay data_collection Data Collection (MIC values, Zone of Inhibition) mic_assay->data_collection diffusion_assay->data_collection comparison Comparative Analysis data_collection->comparison

Caption: Experimental workflow for comparing antimicrobial agents.

Potential Mechanisms of Action for Alkamides

The precise signaling pathways affected by this compound are not yet fully elucidated. However, based on studies of related alkamides, several potential mechanisms of action have been proposed.

potential_mechanisms cluster_targets Potential Bacterial Targets cluster_outcomes Resulting Effects This compound This compound (Alkamide) cell_wall Cell Wall Synthesis This compound->cell_wall Inhibition cell_membrane Cell Membrane Integrity This compound->cell_membrane Disruption protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibition enzyme_activity Essential Enzyme Activity This compound->enzyme_activity Inactivation adhesion Microbial Adhesion This compound->adhesion Inactivation bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal cell_membrane->bactericidal bacteriostatic Bacteriostatic Effect (Growth Inhibition) protein_synthesis->bacteriostatic enzyme_activity->bacteriostatic adhesion->bacteriostatic

Caption: Potential antimicrobial mechanisms of this compound.

References

Unveiling the Anticancer Potential of Fagaramide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Evaluation of Fagaramide's Anticancer Efficacy Across Diverse Cancer Cell Lines

This comparison guide offers an in-depth analysis of the anticancer properties of this compound, a natural amide compound, benchmarked against established chemotherapeutic agents. This report is tailored for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the cytotoxic and mechanistic profile of this compound.

Executive Summary

This compound has been the subject of investigation for its potential as an anticancer agent. However, studies reveal a nuanced cytotoxicity profile. While this compound itself has demonstrated limited activity in certain cancer cell lines, its derivatives and structurally related compounds have shown more promising results. This guide synthesizes the available data on this compound and its analogs, presenting a comparative overview of their efficacy and potential mechanisms of action.

Comparative Cytotoxicity of this compound and its Analogs

The anticancer activity of this compound and its derivatives has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been a primary metric in these assessments.

A study investigating the cytotoxic effects of compounds isolated from Zanthoxylum chalybeum reported that this compound exhibited an IC50 value greater than 100 µM in both drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cell lines, indicating a lack of significant activity. In contrast, a newly identified this compound derivative demonstrated moderate cytotoxicity with IC50 values below 50 µM against the same cell lines[1].

Further research into synthetic analogs of trans-fagaramide has expanded the scope of its potential applications. These analogs were tested against a panel of human cancer cell lines, including breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and glioblastoma (U-87). Certain aryl halogen-substituted derivatives of trans-fagaramide displayed moderate activity, with IC50 values exceeding 50 µM in MCF7 and a non-cancerous cardiomyoblast cell line (H9c2)[2].

For comparative purposes, the table below summarizes the reported IC50 values for this compound and its analogs in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundCCRF-CEMLeukemia> 100[1]
This compoundCEM/ADR5000Leukemia (Multidrug-Resistant)> 100[1]
This compound DerivativeCCRF-CEMLeukemia< 50[1]
This compound DerivativeCEM/ADR5000Leukemia (Multidrug-Resistant)< 50[1]
trans-Fagaramide AnalogMCF7Breast Adenocarcinoma> 50[2]
trans-Fagaramide AnalogH9c2Cardiomyoblast (Non-cancerous)> 50[2]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

While direct evidence for this compound's mechanism of action is limited, the anticancer activity of many natural compounds is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Apoptosis is a critical process for eliminating damaged or cancerous cells. Key hallmarks of apoptosis include the activation of caspases, a family of proteases that execute the cell death program. Caspase-3 is a primary executioner caspase. The process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways[3][4]. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3[5][6].

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M, thereby preventing cancer cells from dividing.

Signaling Pathways in this compound's Anticancer Activity

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis. Their dysregulation is frequently observed in cancer, making them attractive targets for anticancer drug development.

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Its activation often leads to the inhibition of apoptosis.

MAPK Pathway: The MAPK cascade is involved in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.

Currently, there is no direct evidence from the reviewed literature to suggest that this compound modulates the PI3K/Akt or MAPK signaling pathways. Future research should explore the potential interaction of this compound and its more active derivatives with these critical cancer-related signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the validation of anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7].

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Concepts

To better illustrate the key processes and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add this compound / Control seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve formazan incubate_mtt->dissolve read Read absorbance dissolve->read calculate Calculate % viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress mitochondrion Mitochondrion cellular_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

The currently available data suggests that while this compound itself may not be a potent anticancer agent, its chemical scaffold holds promise for the development of more effective derivatives. The moderate activity of its analogs warrants further investigation into their specific mechanisms of action, including their ability to induce apoptosis and cell cycle arrest, and their potential interactions with key cancer-related signaling pathways. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize the anticancer potency of this compound-based compounds and to elucidate their molecular targets.

References

Cross-Reactivity of Fagaramide in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of Fagaramide. Due to the limited availability of direct enzymatic inhibition data for this compound against a broad panel of enzymes in the public domain, this guide focuses on comparing well-characterized inhibitors of key serine proteases, namely Dipeptidyl Peptidase 4 (DPP4), Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP). This comparison will serve as a valuable resource for researchers investigating serine protease inhibitors and will help contextualize the potential activity of novel compounds like this compound.

While this compound and its structural analog Pellitorine have been studied for their biological activities, the available data primarily pertains to their cytotoxic effects on various cancer cell lines. Specific inhibitory concentrations (IC50 values) against the aforementioned serine proteases are not extensively reported in peer-reviewed literature. This guide, therefore, presents a clear overview of the inhibitory profiles of established compounds to offer a benchmark for future studies on this compound and similar natural products.

Comparative Analysis of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against a panel of serine proteases. This data is compiled from various scientific sources and provides a quantitative comparison of their potency and selectivity.

CompoundDPP4 IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)FAP IC50 (nM)Reference(s)
Sitagliptin 19>10,000>10,000-[1]
Vildagliptin 6281097-[1][2]
Talabostat <4411560[3][4][5][6]
This compound Data not availableData not availableData not availableData not available-
Pellitorine Data not availableData not availableData not availableData not available-

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Signaling Pathway and Experimental Workflow

To provide a visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

DPP4 Signaling Pathway GLP1 GLP-1 (active) DPP4 DPP4 GLP1->DPP4 cleavage Pancreas Pancreatic β-cells GLP1->Pancreas stimulates GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive Insulin Insulin Secretion Pancreas->Insulin Inhibitor DPP4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 inhibits

Caption: DPP4 signaling pathway and the mechanism of DPP4 inhibitors.

Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., DPP4, FAP) Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Preincubation Substrate Fluorogenic Substrate Reaction Initiate Reaction: Add Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Fluorescence (Kinetic or Endpoint) Reaction->Measurement Plotting Plot Data: Fluorescence vs. Time/Concentration Measurement->Plotting Calculation Calculate IC50 Value Plotting->Calculation

Caption: General workflow for an in vitro enzymatic inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for Dipeptidyl Peptidase (DPP) and Fibroblast Activation Protein (FAP) enzymatic assays.

Dipeptidyl Peptidase IV (DPP4) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Materials:

  • DPP4 enzyme (recombinant human)

  • DPP4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

  • Test compounds (this compound, alternatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~360/460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the well should be kept below 1%.

  • To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO).

  • Add 25 µL of the DPP4 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the DPP4 substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, or as an endpoint reading after a fixed time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fibroblast Activation Protein (FAP) Enzymatic Assay

This protocol is based on established methods for measuring FAP activity.

Materials:

  • FAP enzyme (recombinant human)

  • FAP substrate (e.g., Ala-Pro-AFC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)

  • Test compounds (this compound, alternatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~400/505 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

  • Add 50 µL of the diluted test compound or vehicle control to the wells of a 96-well plate.

  • Add 25 µL of the FAP enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 25 µL of the FAP substrate solution.

  • Monitor the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Determine the initial velocity of the reaction for each inhibitor concentration.

  • Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Conclusion

This guide highlights the current landscape of inhibitory activity against a key panel of serine proteases. While direct enzymatic cross-reactivity data for this compound is not yet available, the provided comparative data on established inhibitors such as Sitagliptin, Vildagliptin, and Talabostat offer a valuable framework for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for designing and conducting enzymatic assays to evaluate the inhibitory potential of this compound and other novel compounds. Further research is warranted to elucidate the specific enzymatic targets of this compound and to fully understand its pharmacological profile.

References

A Comparative Analysis of Fagaramide Analogs' Cytotoxicity for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various Fagaramide analogs against several cancer cell lines. This compound, a naturally occurring alkamide, and its synthetic derivatives have garnered interest in oncology research due to their potential as anticancer agents. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes a key signaling pathway potentially involved in their mechanism of action.

Data Presentation: Cytotoxic Activity of this compound Analogs

The cytotoxic activity of this compound and its analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various this compound analogs against a panel of cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound CCRF-CEM>100Omosa et al., 2019[1][2]
CEM/ADR5000>100Omosa et al., 2019[1][2]
4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound CCRF-CEM<50Omosa et al., 2019[1][2]
CEM/ADR5000<50Omosa et al., 2019[1][2]
trans-Fagaramide Analogs (Aryl Halogen-Substituted) H9c2>50Barrera Tomas et al., 2017[3]
MCF7>50Barrera Tomas et al., 2017[3]
trans-Fagaramide Analog (p-aminophenyl-β-monosubstituted) MCF7>50Barrera Tomas et al., 2017[3]
H9c2InactiveBarrera Tomas et al., 2017[3]
trans-Fagaramide Analogs (Series of 30 compounds) H9c2Generally >100 (two moderately active)Barrera Tomas et al., 2017[3]
MCF7Generally >100 (two moderately active)Barrera Tomas et al., 2017[3]
HepG2Generally >100Barrera Tomas et al., 2017[3]
U-87Generally >100Barrera Tomas et al., 2017[3]

Note: The study by Barrera Tomas et al. synthesized 30 analogs of trans-fagaramide and reported that most were inactive with IC50 values greater than 100 µM. Two aryl halogen-substituted compounds and one p-aminophenyl-β-monosubstituted analog showed moderate activity with IC50 values greater than 50 µM against the specified cell lines. For detailed structures of these analogs, please refer to the original publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound analogs' cytotoxicity.

Resazurin Reduction Assay

This colorimetric assay is used to measure the metabolic activity of cells as an indicator of cell viability.

Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Resazurin Incubation cluster_3 Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound analogs (various concentrations) B->C D Incubate for 48-72h C->D E Add Resazurin solution D->E F Incubate for 2-4h E->F G Measure fluorescence (Ex: 530-560 nm, Em: 590 nm) F->G G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Formazan Solubilization & Reading A Plate cells in 96-well format B Allow cells to attach overnight A->B C Expose cells to this compound analogs B->C D Incubate for desired time C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway This compound Analog This compound Analog Death Receptor (e.g., Fas, TNFR) Death Receptor (e.g., Fas, TNFR) This compound Analog->Death Receptor (e.g., Fas, TNFR) binds/activates DISC Formation DISC Formation Death Receptor (e.g., Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid/tBid Cellular Stress Cellular Stress Cellular Stress->Mitochondrion induces Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

References

Fagaramide as a Positive Control in Natural Product Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product screening for drug discovery, the selection of an appropriate positive control is paramount for validating assay performance and ensuring the reliability of screening results. Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species, has demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with established positive controls, supported by experimental data and detailed protocols, to assist researchers in its effective utilization in screening campaigns.

Data Presentation: A Comparative Analysis of Bioactivity

The efficacy of a positive control is determined by its consistent and potent activity in a given assay. The following tables summarize the bioactivity of this compound in comparison to standard positive controls across various assays.

Table 1: Anticancer Activity (IC50 Values in µM)

CompoundCCRF-CEM (Leukemia)CEM/ADR5000 (Multidrug-Resistant Leukemia)
This compound < 50[1]< 50[1]
Doxorubicin (Positive Control) ~0.01 - 1.3[2][3][4][5]> 50[1]

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

CompoundPseudomonas aeruginosaAspergillus flavus
This compound 125-
Ciprofloxacin (Positive Control) 0.12 - 16[6][7]-
Amphotericin B (Positive Control) -0.5 - >16[8][9][10][11][12]

Experimental Protocols

Accurate and reproducible results are contingent on standardized experimental procedures. The following are detailed protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Doxorubicin) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental objectives.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds (e.g., this compound, Ciprofloxacin) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[14]

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL).[15] Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[16]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Compound Test Compound (e.g., this compound) Treatment Compound Treatment Compound->Treatment Control Positive Control (e.g., Doxorubicin) Control->Treatment Cells Cell Culture Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Incubation Incubation Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Solubilization Add Solubilization Solution MTT_add->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Workflow for MTT-based cytotoxicity screening.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Inhibits NFkB_IkB p50 p65 IκBα NFkB_nuc NF-κB (p50/p65) NFkB_IkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription This compound This compound This compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

A Head-to-Head Comparison of Fagaramide with Other Natural Alkamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Fagaramide with other prominent natural alkamides, including Pellitorine, Spilanthol, and Capsaicin. We delve into their comparative biological activities, mechanisms of action, and available experimental data to support further research and development.

Comparative Biological Activity

Natural alkamides exhibit a wide spectrum of pharmacological effects, ranging from antimicrobial and anti-inflammatory to analgesic and cytotoxic.[1] This section provides a comparative summary of the quantitative data available for this compound and its counterparts.

Antimicrobial Activity

This compound and Pellitorine, both isolated from the stem bark of Zanthoxylum zanthoxyloides, have demonstrated noteworthy antimicrobial properties. A direct comparative study provides Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundPellitorine
Staphylococcus aureus250Not Reported in direct comparison
Escherichia coli250Not Reported in direct comparison
Pseudomonas aeruginosa125Not Reported in direct comparison
Salmonella typhi250Not Reported in direct comparison

Data sourced from a study by Nna et al., 2019.[2][3] It is important to note that while both compounds were isolated from the same plant source in this study, a direct side-by-side MIC value for Pellitorine against these specific strains was not provided in the comparative paper. Other studies have shown E. coli and S. aureus to be susceptible to various plant extracts containing other phytochemicals, with MIC values for some extracts ranging from 1500 to 2000 µg/mL.[4]

Anti-Inflammatory Activity

Table 2: Anti-Inflammatory Activity and Mechanisms

AlkamideKey Target/MechanismReported Efficacy (Concentration/Dose)
This compound Inhibition of NF-κB activation (putative)Data on specific IC50 values for COX-2 or other inflammatory markers are limited. Some related aliphatic acid amides have shown effects on TNFα-induced NF-κB activation.[5][6]
Spilanthol Inhibition of NF-κB and MAPK signaling pathways, leading to decreased expression of COX-2 and iNOS.[7]Significantly reduces NO production in LPS-stimulated macrophages.[7] Effective concentrations are reported in the micromolar range in various in vitro studies.
Pellitorine Putative COX-2 inhibitionLimited direct data on COX-2 inhibition IC50 values. Some studies suggest anti-inflammatory potential.
Capsaicin Activation of TRPV1, leading to complex downstream effects on inflammation and pain.Widely studied, with analgesic effects observed at various concentrations in topical formulations.[8][9]

Note: The data presented is a synthesis of findings from multiple studies and should be interpreted with caution due to variations in experimental conditions.

Analgesic Activity

The analgesic properties of alkamides are often linked to their interaction with the nervous system, particularly with ion channels like TRPV1.

Table 3: Comparative Analgesic Activity

AlkamideMechanism of ActionReported Efficacy
This compound Not well-characterized.Traditional use suggests analgesic properties, but quantitative in vivo data is scarce.
Spilanthol Putative modulation of sensory neurons.Traditionally used as a local anesthetic for toothaches.
Pellitorine TRPV1 antagonist.Blocks capsaicin-evoked Ca2+ uptake with an IC50 of 0.69 mM.[10]
Capsaicin Potent TRPV1 agonist, leading to desensitization of sensory neurons.[8][11]EC50 for TRPV1 activation is in the sub-micromolar range.[1][12]
Cytotoxicity

Several alkamides have been investigated for their potential as anticancer agents. The following table summarizes available IC50 values against various cancer cell lines. It is crucial to also consider the cytotoxicity against normal cell lines to assess the therapeutic index.

Table 4: Comparative Cytotoxicity (IC50 in µM)

Cell LineThis compoundPellitorineSpilanthol
HL-60 (Leukemia) Not ReportedStrong cytotoxicity reported, specific IC50 not provided in the comparative study.[7][13][14]Not Reported
MCT-7 (Breast Cancer) Not ReportedStrong cytotoxicity reported, specific IC50 not provided in the comparative study.[7][13][14]Cytotoxic effects observed, with reported IC50 values varying between studies and cell lines.[15]
Various Cancer Cell Lines A derivative showed moderate cytotoxicity against CCRF-CEM and CEM/ADR5000 leukemia cell lines with IC50 values below 50 μM.IC50 values between 10 and 50 µM have been reported for various cancer cell lines.[14]IC50 values against gastric cancer cell lines have been reported.[15]
Normal Cell Lines (e.g., HCEC, Vero) Less active towards normal intestinal epithelial cells.[14]Less active towards normal intestinal epithelial cells.[14]Data on cytotoxicity against normal cell lines is limited.

Note: The IC50 values can vary significantly depending on the cell line and the specific experimental protocol used.

Mechanisms of Action: Signaling Pathways

The diverse biological activities of these alkamides stem from their interactions with various cellular signaling pathways. Below are visual representations of the known pathways for Spilanthol and Capsaicin. The mechanism for this compound is less defined but is postulated to involve NF-κB pathways.

Spilanthol's Anti-Inflammatory Signaling Pathway

Spilanthol_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Spilanthol Spilanthol Spilanthol->IKK Spilanthol->MAPK_pathway MAPK_pathway->Pro_inflammatory_Genes

Caption: Spilanthol inhibits inflammation by blocking NF-κB and MAPK pathways.

Capsaicin's Analgesic and Inflammatory Signaling Pathway

Capsaicin_TRPV1_Pathway Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Desensitization Prolonged Activation leads to Channel Desensitization TRPV1->Desensitization Neuron_depolarization Neuron Depolarization Ca_influx->Neuron_depolarization Action_potential Action Potential (Pain Signal) Neuron_depolarization->Action_potential Neurotransmitter_release Neurotransmitter Release (Substance P) Neuron_depolarization->Neurotransmitter_release Analgesia Analgesia Desensitization->Analgesia Neurogenic_inflammation Neurogenic Inflammation Neurotransmitter_release->Neurogenic_inflammation

Caption: Capsaicin activates the TRPV1 channel, leading to pain and subsequent analgesia.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide. For detailed, step-by-step protocols, researchers should refer to the original publications.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the alkamides is typically determined using a broth microdilution method.

MIC_Workflow start Start prepare_alkamide Prepare serial dilutions of alkamide start->prepare_alkamide inoculate Inoculate dilutions with microbes prepare_alkamide->inoculate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible growth incubate->observe determine_mic MIC is the lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Summary:

  • Preparation of Alkamides: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final concentration for inoculation.

  • Inoculation and Incubation: The diluted inoculum is added to each well of the microtiter plate containing the alkamide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the alkamide that completely inhibits the visible growth of the microorganism.

In Vitro Anti-Inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This assay is commonly used to screen for the anti-inflammatory potential of natural compounds.

Protocol Summary:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test alkamide for a specific period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: The plates are incubated for a set time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 using methods like the Griess assay and ELISA, respectively. The expression of COX-2 and iNOS in cell lysates can be determined by Western blotting.

In Vivo Analgesic Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory and analgesic effects of compounds in vivo.[10][16][17][18][19]

Protocol Summary:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The test alkamide is administered to the animals (e.g., orally or intraperitoneally) at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.

  • Induction of Edema: After a specific time following compound administration, a solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., every hour for 4-5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

In Vivo Analgesic Assay (Formalin Test)

The formalin test is a widely used model to assess the analgesic potential of compounds, distinguishing between nociceptive and inflammatory pain.[20][21][22][23][24]

Protocol Summary:

  • Animal Acclimatization: Mice or rats are placed in an observation chamber to acclimate.

  • Compound Administration: The test alkamide is administered to the animals prior to the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.

  • Observation of Pain Behavior: The animal's behavior is observed, and the time spent licking or biting the injected paw is recorded. This is typically done in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total time spent in pain-related behaviors is calculated for each phase and compared between the treated and control groups.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Protocol Summary:

  • Cell Seeding: The desired cancer or normal cell lines are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test alkamide for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the alkamide that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion

This compound demonstrates a promising profile as a natural alkamide with significant biological activities, particularly in the antimicrobial and potentially anti-inflammatory and cytotoxic realms. While direct head-to-head comparative data with other well-known alkamides like Spilanthol and Capsaicin is still emerging, the available evidence suggests that this compound and its structural class warrant further investigation. The provided data and experimental outlines in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the pursuit of novel therapeutics derived from natural sources. Further studies focusing on direct comparisons under standardized conditions are crucial to fully elucidate the relative potency and therapeutic potential of this compound.

References

In-vivo Validation of Fagaramide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fagaramide, a naturally occurring alkylamide found in various Zanthoxylum species, has garnered scientific interest due to the traditional use of these plants in managing pain, inflammation, and infections. However, a comprehensive in-vivo validation of this compound's therapeutic potential remains largely unexplored in publicly available literature. This guide provides a comparative overview of the existing in-vitro data for this compound, contextualizes its potential through the ethnobotanical uses of its source plants, and proposes a framework for its future in-vivo validation. Due to the current lack of direct in-vivo comparative studies, this document presents hypothetical experimental designs based on established methodologies for natural products, aiming to guide future research in this promising area.

Introduction

This compound is a member of the alkylamide class of compounds, which are known for their diverse biological activities.[1] Plants from the Zanthoxylum genus, rich in this compound and other bioactive molecules, have a long history in traditional medicine across Africa and Asia for treating a variety of ailments, including rheumatic pains, toothaches, and microbial infections.[2][3][4] While preliminary in-vitro studies have hinted at this compound's cytotoxic and antimicrobial properties, robust in-vivo data to substantiate these claims and explore its therapeutic window is critically lacking. This guide aims to bridge this knowledge gap by summarizing the current state of research and providing a roadmap for future in-vivo investigations.

In-vitro Activity of this compound and Related Compounds

To date, the majority of the pharmacological assessment of this compound has been conducted in-vitro. These studies provide a foundational understanding of its potential bioactivity.

CompoundAssayTargetActivity (IC50)Reference
This compoundCytotoxicity AssayCCRF-CEM (Leukemia cells)> 50 µM--INVALID-LINK--
This compoundCytotoxicity AssayCEM/ADR5000 (Multidrug-resistant leukemia cells)> 50 µM--INVALID-LINK--
Fagaronine (related benzo[c]phenanthridine alkaloid)Antimalarial AssayPlasmodium falciparum0.018 µg/ml--INVALID-LINK--
Sesamin (Lignan from Z. parachanthum)Cytotoxicity AssayCCRF-CEM (Leukemia cells)40.74 µM--INVALID-LINK--
Sesamin (Lignan from Z. parachanthum)Cytotoxicity AssayCEM/ADR5000 (Multidrug-resistant leukemia cells)30.70 µM--INVALID-LINK--

Ethnobotanical Context and Traditional Uses

The therapeutic potential of this compound is strongly suggested by the extensive use of Zanthoxylum species in traditional medicine.

  • Zanthoxylum zanthoxyloides : The stem bark and roots are widely used in West Africa to treat toothache, rheumatism, and sickle cell anemia.[2][4] Decoctions are also used for intestinal problems and as a general analgesic.[4]

  • Zanthoxylum chalybeum : In East Africa, the bark and seeds are boiled and consumed to alleviate pain, including post-surgical pain, and to treat malaria.[2]

  • Zanthoxylum leprieurii : Traditionally used in the management of tuberculosis and other microbial infections.[5]

These traditional applications provide a strong rationale for investigating the analgesic, anti-inflammatory, and antimicrobial properties of this compound in in-vivo models.

Proposed In-vivo Validation Framework

Given the absence of published in-vivo studies on this compound, we propose a hypothetical experimental workflow to assess its analgesic and anti-inflammatory potential, drawing from standard, validated methodologies for natural product screening.[6][7][8][9][10]

Experimental Workflow for In-vivo Analgesic and Anti-inflammatory Screening

G cluster_0 Phase 1: Acute Toxicity Study cluster_1 Phase 2: Analgesic Activity Assessment cluster_2 Phase 3: Anti-inflammatory Activity Assessment cluster_3 Phase 4: Data Analysis and Comparison a LD50 Determination in Mice (e.g., OECD 423) b Acetic Acid-Induced Writhing Test (Peripheral Analgesia) a->b c Hot Plate Test (Central Analgesia) d Carrageenan-Induced Paw Edema Test b->d e Statistical Analysis (e.g., ANOVA) d->e f Comparison with Standard Drugs (e.g., Indomethacin, Morphine)

Hypothetical workflow for in-vivo screening of this compound.
Detailed Hypothetical Experimental Protocols

Animals: Swiss albino mice (20-30 g) and Wistar rats (150-200 g) would be used, housed under standard laboratory conditions with free access to food and water.[10] All experiments would be conducted in accordance with institutional animal ethics committee guidelines.

Acute Toxicity Study (LD50): The acute oral toxicity of this compound would be determined using the limit test dose of 2000 mg/kg body weight in mice as per OECD guideline 423. Animals would be observed for 14 days for any signs of toxicity or mortality.

Analgesic Activity:

  • Acetic Acid-Induced Writhing Test:

    • Animals are divided into groups: vehicle control, standard drug (e.g., Indomethacin, 10 mg/kg), and this compound (e.g., 50, 100, 200 mg/kg).

    • Thirty minutes after oral administration of the respective treatments, 0.6% acetic acid (10 ml/kg) is injected intraperitoneally.[7]

    • The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage inhibition of writhing is calculated.

  • Hot Plate Test:

    • The basal reaction time of mice on a hot plate maintained at 55 ± 0.5°C is recorded.[6]

    • Animals are treated with vehicle, a standard central analgesic (e.g., Morphine, 5 mg/kg), or this compound.

    • The reaction time (paw licking or jumping) is measured at 30, 60, 90, and 120 minutes post-treatment.

    • A cut-off time is set to prevent tissue damage.

Anti-inflammatory Activity:

  • Carrageenan-Induced Paw Edema Test:

    • Rats are treated with vehicle, a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg), or this compound.

    • One hour after treatment, 0.1 ml of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.[6]

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated.

Hypothetical Signaling Pathway Modulation

Alkylamides are known to interact with various cellular signaling pathways, particularly those involved in inflammation and immune response.[1][11] Based on the activity of other well-studied alkylamides, such as those from Echinacea, a plausible mechanism of action for this compound could involve the modulation of the cannabinoid receptor 2 (CB2) and downstream inflammatory cascades.[11][12]

G This compound This compound CB2 Cannabinoid Receptor 2 (CB2) This compound->CB2 Binds to AC Adenylyl Cyclase CB2->AC Inhibits MAPK MAPK Pathway (p38, JNK) CB2->MAPK Activates NFkB NF-κB CB2->NFkB Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates PKA->NFkB Modulates CREB ATF-2/CREB-1 MAPK->CREB TNFa TNF-α Gene Expression NFkB->TNFa CREB->TNFa

Hypothetical signaling pathway for this compound's action.

This proposed pathway suggests that this compound may bind to the CB2 receptor, a key regulator of immune function, leading to the modulation of downstream signaling molecules like MAPKs and transcription factors such as NF-κB and CREB. This, in turn, could regulate the expression of pro-inflammatory cytokines like TNF-α, providing a molecular basis for its potential anti-inflammatory effects.

Conclusion and Future Directions

While the traditional use of this compound-containing plants is well-documented, the scientific validation of its therapeutic potential through rigorous in-vivo studies is a significant unmet need. The existing in-vitro data, though limited, provides a compelling starting point. The proposed experimental framework in this guide offers a systematic approach to investigate the analgesic and anti-inflammatory properties of this compound.

Future research should focus on:

  • Comprehensive in-vivo studies to establish the efficacy and safety profile of this compound.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.

  • Mechanism of action studies to confirm its molecular targets and signaling pathways.

  • Comparative studies against existing therapeutic agents to determine its relative potency and potential clinical utility.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound, potentially leading to the development of new and effective drugs for pain and inflammation.

References

Assessing the Synergistic Potential of Fagaramide: A Comparative Guide to Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagaramide, a naturally occurring alkamide found in plants of the Zanthoxylum genus, has garnered scientific interest for its diverse biological activities, including cytotoxic effects against cancer cells and antimicrobial properties.[1][2] While its standalone efficacy is under investigation, a crucial aspect of modern therapeutic development lies in exploring synergistic interactions with existing drugs. Combination therapies can enhance therapeutic efficacy, reduce dosage and associated toxicity, and overcome drug resistance.[3][4][5]

This guide provides a comprehensive overview of the experimental methodologies required to assess the synergistic effects of this compound with other compounds, using hypothetical scenarios in cancer and microbial research. It is designed to equip researchers with the necessary protocols and data analysis frameworks to investigate and quantify potential synergies, thereby accelerating the evaluation of this compound as a component of combination therapies.

Section 1: Synergistic Effects of this compound in Oncology

The exploration of this compound as a synergistic agent in cancer therapy is a promising avenue. Combining it with established chemotherapeutic drugs like Doxorubicin could potentially enhance cancer cell killing while lowering the required dose of the highly toxic conventional drug.

Hypothetical Experimental Data: this compound and Doxorubicin in Combination

The following table summarizes hypothetical data from a study investigating the synergistic cytotoxic effects of this compound and Doxorubicin on a human breast cancer cell line (MCF-7). The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

TreatmentIC50 (µM)Combination Ratio (this compound:Doxorubicin)Effect Level (Fa)Combination Index (CI)Interaction
This compound25-0.50--
Doxorubicin0.5-0.50--
Combination 1 -1:0.020.500.65Synergy
Combination 2 -1:0.020.750.58Synergy
Combination 3 -1:0.020.900.51Synergy
Experimental Protocol: Assessing Synergistic Cytotoxicity

1. Cell Culture and Maintenance:

  • Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.

  • Doxorubicin is dissolved in sterile water to create a stock solution of 1 mM.

  • Serial dilutions of each drug are prepared in the culture medium.

3. Experimental Design (Checkerboard Assay):

  • MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • A checkerboard layout is used for drug concentrations, with this compound concentrations increasing along the x-axis and Doxorubicin concentrations increasing along the y-axis. This includes single-agent controls for each drug.

4. Cell Viability Assay (MTT Assay):

  • After 48 hours of drug exposure, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 values for each drug alone and in combination are determined.

  • The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.

Visualizations: Workflow and Potential Signaling Pathway

experimental_workflow_synergy cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7) seeding Cell Seeding in 96-well plates cell_culture->seeding drug_prep Drug Preparation (this compound & Doxorubicin) treatment Checkerboard Drug Treatment drug_prep->treatment seeding->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Calculation of IC50 and CI mtt_assay->data_analysis isobologram Isobologram Generation data_analysis->isobologram

Figure 1: Experimental workflow for assessing drug synergy.

signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species This compound->ROS Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53 ↑ p53 Activation ROS->p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Caspase9 ↑ Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical synergistic signaling pathway.

Section 2: Synergistic Effects of this compound in Microbiology

This compound's antimicrobial properties suggest its potential use in combination with conventional antibiotics to combat resistant bacterial strains. A synergistic interaction could restore the efficacy of an antibiotic or allow for lower, less toxic doses.

Hypothetical Experimental Data: this compound and Gentamicin in Combination

The following table presents hypothetical data on the synergistic antimicrobial activity of this compound and Gentamicin against a resistant strain of Staphylococcus aureus. The Fractional Inhibitory Concentration (FIC) Index is used to quantify synergy, where FIC Index ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates no interaction, and ≥ 4 indicates antagonism.

TreatmentMIC (µg/mL)Combination MIC (this compound / Gentamicin)FIC IndexInteraction
This compound64---
Gentamicin128---
Combination -16 / 160.375Synergy
Experimental Protocol: Assessing Synergistic Antimicrobial Activity

1. Bacterial Strain and Culture Conditions:

  • A resistant strain of Staphylococcus aureus (e.g., ATCC 43300 - MRSA) is used.

  • Bacteria are cultured in Mueller-Hinton Broth (MHB) at 37°C.

2. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC of this compound and Gentamicin is determined individually using the broth microdilution method according to CLSI guidelines.

  • Serial dilutions of each compound are prepared in a 96-well plate, and a standardized bacterial inoculum is added to each well.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after 24 hours of incubation.

3. Checkerboard Assay for Synergy:

  • A checkerboard titration is set up in a 96-well plate with serial dilutions of this compound in one direction and Gentamicin in the other.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated for 24 hours at 37°C.

4. Data Analysis:

  • The wells showing no visible growth are identified.

  • The Fractional Inhibitory Concentration (FIC) Index is calculated using the formula: FIC Index = FIC of this compound + FIC of Gentamicin where FIC = (MIC of drug in combination) / (MIC of drug alone).

Conclusion

While the synergistic potential of this compound is yet to be extensively explored and documented, the experimental frameworks outlined in this guide provide a robust starting point for such investigations. The systematic application of checkerboard assays and the calculation of established metrics like the Combination Index and Fractional Inhibitory Concentration Index are essential for the quantitative assessment of synergy. The hypothetical data and visualizations presented herein serve as a template for designing experiments and interpreting results. Further research into the synergistic effects of this compound could unlock its potential as a valuable component in future combination therapies for cancer and infectious diseases.

References

A Researcher's Guide to the Biological Effects of Fagaramide: A Review of Current Data and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fagaramide, a naturally occurring alkamide found predominantly in plants of the Zanthoxylum genus, has garnered interest for its diverse biological activities. This guide provides a comprehensive overview of the reported biological effects of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. While the body of research indicates promising therapeutic potential, data across different studies remains limited, highlighting a critical need for further investigation to establish the reproducibility of its effects. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and illustrates potential signaling pathways and workflows to guide future research.

Quantitative Data on Biological Effects

To date, the scientific literature provides sparse quantitative data on this compound's bioactivity, making a direct comparison of its effects across multiple studies challenging. The following tables summarize the currently available data.

Table 1: Cytotoxicity of this compound and Its Derivatives
CompoundCell Line(s)AssayIC₅₀ ValueReference
This compound Derivative¹CCRF-CEM (Leukemia), CEM/ADR5000 (Multidrug-Resistant Leukemia)Resazurin Reduction< 50 µM[1]

¹4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound

Note: The available studies often report on derivatives of this compound or provide qualitative descriptions. A significant lack of standardized testing on pure this compound across a range of cancer cell lines prevents a thorough assessment of the reproducibility of its cytotoxic effects.

Table 2: Antimicrobial Activity of this compound
CompoundBacterial StrainAssayMinimum Inhibitory Concentration (MIC)
trans-FagaramidePseudomonas aeruginosaNot Specified125 µg/mL
trans-FagaramideStaphylococcus aureusNot Specified250 µg/mL
trans-FagaramideSalmonella typhiNot Specified250 µg/mL
trans-FagaramideEscherichia coliNot Specified250 µg/mL

Note: While this compound has been reported to have "appreciable antimicrobial activities," a comprehensive profile of its MIC values against a wide array of pathogens is not yet available in the literature. Multiple studies testing the same strains are required to validate the reproducibility of these findings.

Potential Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying this compound's biological effects have not been fully elucidated. However, based on its observed bioactivities, particularly its anticancer and anti-inflammatory effects, it is hypothesized to modulate key cellular signaling pathways such as those involved in apoptosis and inflammation.

Hypothesized Anticancer Mechanism: Induction of Apoptosis

Many natural compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. It is plausible that this compound could trigger apoptosis in cancer cells through one or both of these cascades.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fagaramide_ext This compound (Hypothesized) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Fagaramide_ext->DeathReceptor Induces? DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Casp8 Activated Caspase-8 DISC->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Casp8->Bcl2 via Bid cleavage Casp3 Activated Caspase-3 (Executioner) Casp8->Casp3 Fagaramide_int This compound (Hypothesized) Fagaramide_int->Bcl2 Modulates? Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptosis Induction by this compound.
Hypothesized Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds. This compound may exert its effects by preventing the activation and nuclear translocation of NF-κB.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome Degradation IkB->Proteasome ubiquitinated NFkB_active Active NF-κB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB bound to NFkB_inactive->NFkB_active translocates This compound This compound (Hypothesized) This compound->IKK Inhibits? DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

Hypothesized NF-κB Pathway Inhibition by this compound.

Detailed Experimental Protocols

Reproducibility in research is critically dependent on detailed and standardized methodologies. Below are protocols for key assays used to evaluate the biological effects of compounds like this compound.

Protocol 1: Cytotoxicity Assessment using Resazurin Reduction Assay

This assay measures cell viability based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL) in phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well.

  • Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence from a media-only control. Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

A 1. Seed cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add Resazurin solution to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Measure fluorescence (Ex: 560nm, Em: 590nm) E->F G 7. Calculate % viability and determine IC50 F->G

Workflow for the Resazurin Cytotoxicity Assay.
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

This method assesses the ability of a substance to inhibit bacterial growth by measuring the zone of inhibition around a well containing the substance.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA). Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the prepared bacterial suspension.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.

  • Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into each well. Also include a negative control (solvent) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.

A 1. Prepare Mueller-Hinton Agar plates B 2. Inoculate plate surface with bacterial suspension A->B C 3. Aseptically punch wells in the agar B->C D 4. Add this compound solution to the wells C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Measure the diameter of the zone of inhibition E->F

Workflow for the Agar Well Diffusion Assay.
Protocol 3: Antimycobacterial Susceptibility using Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound directly in the plate, starting from the second column. The first column serves as the growth control (no drug).

  • Inoculum Preparation: Prepare an inoculum of the mycobacterial strain (e.g., H37Rv) adjusted to a McFarland standard of 1.0 and then dilute it (e.g., 1:20) in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well, except for a sterility control well (media only).

  • Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of sterile resazurin solution to each well.

  • Final Incubation: Re-incubate the plate at 37°C for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Conclusion and Future Directions

This compound exhibits a range of promising biological activities, including cytotoxic effects against leukemia cells and antimicrobial activity against several bacterial pathogens. However, the current body of scientific literature lacks the necessary depth to confirm the reproducibility of these effects. The quantitative data is sparse and derived from single studies, often using derivatives rather than the parent compound. Furthermore, the specific molecular mechanisms and signaling pathways modulated by this compound remain largely unknown.

To advance this compound as a potential therapeutic lead, future research should prioritize:

  • Systematic Screening: Evaluating pure this compound across standardized panels of cancer cell lines and microbial strains to generate robust and comparable IC₅₀ and MIC values.

  • Reproducibility Studies: Independent laboratories should aim to replicate the published findings to validate the biological effects.

  • Mechanism of Action Studies: In-depth investigations are required to identify the direct molecular targets and elucidate the specific signaling pathways (e.g., apoptosis, NF-κB) affected by this compound.

By addressing these gaps, the scientific community can build a more complete and reliable understanding of this compound's therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Fagaramide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fagaramide: Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate handling and disposal methods.

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molar Mass 247.29 g/mol
Appearance Solid (form not specified)
CAS Number 495-86-3

Operational Plan for this compound Disposal

The following procedures are based on general guidelines for the disposal of non-acutely toxic chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements and local regulations.

1. Disposal of Unused or Expired Solid this compound:

  • Do not dispose of in regular trash or down the drain.

  • Carefully place the solid this compound in a clearly labeled, sealed, and compatible waste container. The original container is often suitable if it is in good condition.

  • The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

2. Disposal of this compound Solutions:

  • Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain unless explicitly permitted by your local EHS and wastewater treatment authority. Generally, these should be collected as hazardous waste.

  • Organic Solvent Solutions: Collect all solutions of this compound in organic solvents in a designated, compatible, and properly labeled hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution.[2]

  • Ensure the waste container is kept tightly sealed when not in use and is stored in a well-ventilated area.

  • Label the container with "Hazardous Waste," the full chemical names of the solvent and this compound, their approximate concentrations, and the date.

  • Arrange for pickup by your institution's hazardous waste management service.

3. Disposal of Contaminated Materials:

  • Items such as personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers that are contaminated with this compound should be considered hazardous waste.

  • Place these materials in a sealed, heavy-duty plastic bag or a designated solid waste container.

  • Label the bag or container as "Hazardous Waste" and specify the contaminant (this compound).

  • Dispose of the container through your institution's hazardous waste program.

  • Thoroughly decontaminated empty containers may be disposed of as regular trash after defacing the label, but this should be verified with your institution's EHS.[3]

Experimental Protocol: Small-Scale Spill Cleanup

This protocol details the methodology for managing an incidental spill of solid this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Absorbent pads or inert absorbent material (e.g., vermiculite, sand).

  • Two plastic bags for waste disposal.

  • Broom and dustpan or other scooping tool.

  • Labeling materials.

  • Mild detergent and water.

Procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Safety: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS. For a small, manageable spill, proceed with cleanup.

  • Don PPE: Put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: If it is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne. For a liquid spill, contain it with absorbent pads or dikes.

  • Clean the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.

    • For liquid spills, use absorbent pads to soak up the solution.[4]

  • Decontaminate the Area: Clean the spill area with a mild detergent and water.

  • Package the Waste: Place all contaminated materials, including the damp paper towel, absorbent pads, and gloves, into a heavy-duty plastic bag. Seal the bag and then place it inside a second plastic bag.

  • Label and Dispose: Label the outer bag as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's EHS.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FagaramideDisposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Unused/Expired Solid or Contaminated PPE waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid spill_debris Spill Debris waste_type->spill_debris Spill collect_solid Place in Labeled 'Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Waste' Solvent Container liquid_waste->collect_liquid collect_spill Package in Sealed, Labeled 'Hazardous Waste' Bag spill_debris->collect_spill store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_spill->store disposal Arrange for EHS Hazardous Waste Pickup store->disposal

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and demonstrating a commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fagaramide
Reactant of Route 2
Reactant of Route 2
Fagaramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.